6-Chloroimidazo[1,2-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGYCZJSVFGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377406 | |
| Record name | 6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-25-6 | |
| Record name | 6-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique bicyclic structure, composed of fused imidazole and pyridine rings with a chlorine substituent, imparts specific chemical and physical properties that make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, synthesis protocols, and its role in the development of novel therapeutics, particularly in oncology.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6188-25-6[1] |
| Molecular Formula | C₇H₅ClN₂[1] |
| Molecular Weight | 152.58 g/mol [1][2] |
| Canonical SMILES | C1=CC2=NC=CN2C=C1Cl |
| InChI | InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H |
| InChIKey | XQEGYCZJSVFGEE-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid[2] |
| Melting Point | 80-82 °C |
| Boiling Point | Data for the 6-chloro derivative is not readily available. However, related imidazopyridines have a wide range of boiling points, such as 148°C at 20 mmHg.[3] |
| Solubility | While specific quantitative data is limited, the presence of the nitrogen atoms suggests potential solubility in polar organic solvents. Carboxylic acid derivatives of imidazo[1,2-a]pyridines show improved aqueous solubility.[4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. Below is a summary of expected and reported spectral data.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be dependent on the solvent used. For the related 3-chloroimidazo[1,2-a]pyridine in CDCl₃, signals are observed at δ 8.05 (d), 7.61 (t), 7.21 (t), and 6.91 (t) ppm.[5] |
| ¹³C NMR | Expected signals in the aromatic region (δ 110-150 ppm). For the related 3-chloroimidazo[1,2-a]pyridine in CDCl₃, characteristic peaks appear at δ 144.7, 130.2, 124.2, 122.5, 118.0, 112.9, and 109.6 ppm.[5] |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be expected at m/z 153, corresponding to the molecular formula C₇H₆ClN₂⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ pattern. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system. For the related 3-chloroimidazo[1,2-a]pyridine, IR (KBr) peaks are observed at 2992, 1486, 1219, 1037, and 954 cm⁻¹.[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 5-chloro-2-aminopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.
Materials:
-
5-Chloro-2-aminopyridine
-
Chloroacetaldehyde (typically as a 45-50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine in ethanol.
-
Addition of Reagent: To the stirred solution, add chloroacetaldehyde solution dropwise at room temperature.
-
Reaction and Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.
Anticancer Mechanism of Action
Several derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound derivatives leads to the induction of apoptosis (programmed cell death), characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of newly synthesized this compound derivatives typically follows a standardized workflow to assess their potential as therapeutic agents.
Caption: Experimental workflow for anticancer drug discovery.
Conclusion
This compound is a compound of significant interest due to its utility as a scaffold in the synthesis of molecules with pronounced biological activities. Its chemical properties, including a reactive heterocyclic core, allow for diverse functionalization, leading to the development of potent anticancer and antifungal agents. The inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, by derivatives of this compound underscores its importance in modern drug discovery and development. This guide provides foundational knowledge for researchers and scientists working with this versatile chemical entity, facilitating its application in the creation of novel and effective therapeutic agents.
References
- 1. 6-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 2764328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Imidazopyridines | Fisher Scientific [fishersci.com]
- 4. This compound-3-carbonitrile | 123531-24-8 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
6-Chloroimidazo[1,2-a]pyridine CAS number
An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the imidazo[1,2-a]pyridine scaffold, it serves as a crucial building block and key intermediate for the synthesis of a wide array of bioactive molecules.[1][2] The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, biological applications, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 6188-25-6 | [2][6] |
| Molecular Formula | C₇H₅ClN₂ | [7][8] |
| Molecular Weight | 152.58 g/mol | [7][8] |
| Appearance | Solid | [7] |
| SMILES String | Clc1ccc2nccn2c1 | [7] |
| InChI Key | XQEGYCZJSVFGEE-UHFFFAOYSA-N | [7] |
| MDL Number | MFCD05663807 | [7][8] |
| Storage Class | 11 - Combustible Solids | [7][8] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various organic reactions. These methods offer flexibility in introducing different substituents to the heterocyclic core, enabling the creation of diverse chemical libraries for biological screening.
Common Synthetic Strategies:
-
Multicomponent Reactions: A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized using multicomponent coupling reactions, which are efficient for building molecular complexity in a single step.[9]
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): This one-pot three-component reaction is a greener alternative for synthesizing imidazo[1,2-a]pyridines and their derivatives.[10]
-
Copper-Catalyzed Synthesis: A one-pot procedure using a copper catalyst and air as an oxidant allows for the construction of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[11]
-
Reaction with Chloroacetaldehyde: A common and direct method involves the reaction of a substituted 2-aminopyridine with chloroacetaldehyde.[12]
Below is a representative experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyridine, based on the reaction of 2-aminopyridine with an α-haloketone, which is a foundational method.
Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines
Objective: To synthesize the imidazo[1,2-a]pyridine core via condensation and cyclization of a 2-aminopyridine derivative.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine for 6-chloro derivative) (1.0 eq)
-
α-Bromoacetophenone or Chloroacetaldehyde (1.1 eq)
-
Solvent (e.g., Ethanol, Methanol, or Water)
-
Base (e.g., Sodium Bicarbonate or Potassium Carbonate)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine in the chosen solvent.
-
Addition of Reagents: Add the α-haloketone (e.g., α-bromoacetophenone) or chloroacetaldehyde solution to the flask. Add the base to neutralize the HBr or HCl formed during the reaction.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 50 °C for 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Evaporate the solvent to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[1,2-a]pyridine derivative.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
6-Chloroimidazo[1,2-a]pyridine: A Comprehensive Technical Guide for Researchers
Introduction
6-Chloroimidazo[1,2-a]pyridine is a heterocyclic building block of significant interest in pharmaceutical and materials science research. Its unique bicyclic structure serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its applications in drug discovery and development. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, with several approved drugs, such as zolpidem and alpidem, based on this structure.[1][2][3] The chloro-substituted variant, this compound, offers a key position for further functionalization, enabling the exploration of extensive chemical space for the development of new molecular entities.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 152.58 g/mol | [4][5] |
| Molecular Formula | C₇H₅ClN₂ | [4][5] |
| CAS Number | 6188-25-6 | [5] |
| Appearance | Solid | [4] |
| InChI | 1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | [4] |
| InChIKey | XQEGYCZJSVFGEE-UHFFFAOYSA-N | [4] |
| SMILES | Clc1ccc2nccn2c1 | [4] |
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its applications span several therapeutic areas:
-
Oncology: Derivatives of this compound have demonstrated significant activity against various cancer cell lines.[6] Specifically, 6-substituted imidazo[1,2-a]pyridines have been shown to be effective against colon cancer cells.[6]
-
Infectious Diseases: The scaffold is utilized in the development of novel antifungal and antituberculosis agents.[1][7] Notably, it is a key component in the synthesis of compounds active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains.[1]
-
Organic Synthesis: Its reactivity and stability make it a valuable starting material for creating more complex molecular architectures in medicinal chemistry.[8]
-
Material Science: This compound is also employed in the formulation of advanced materials, contributing to their chemical resistance and durability.[8]
Experimental Protocols
Synthesis of this compound Derivatives
Several synthetic routes to imidazo[1,2-a]pyridines and their derivatives have been reported.[9][10] A general three-step synthesis for producing derivatives of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile, which have shown antifungal activity, is outlined below.[7]
Step 1: Synthesis of the Imidazopyridine Core (Cyclocondensation)
The initial step involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone. This foundational reaction establishes the bicyclic imidazo[1,2-a]pyridine ring system.
Step 2: Functionalization at Position 2
The imidazopyridine core is then functionalized at the 2-position. In the synthesis of the aforementioned antifungal agents, this involves the introduction of an acetonitrile group.[7] A related procedure for a similar compound involves reacting 2-chloromethyl imidazo[1,2-a]pyridine with potassium cyanide in DMSO.[11]
Step 3: Condensation with Aromatic Aldehydes
The final step is the condensation of the 2-functionalized intermediate with various aromatic aldehydes. This Knoevenagel-type condensation introduces structural diversity to the final compounds, allowing for the modulation of their biological activity.[7] For example, to synthesize (Z)-2-(6-Chloroimidazo-[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile is refluxed with 4-(dimethylamino)benzaldehyde in anhydrous ethanol with a few drops of piperidine for 12 hours.[11]
Biological Activity and Mechanism of Action
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[2][3]
Anticancer Activity
Studies have shown that certain 6-substituted imidazo[1,2-a]pyridines are potent against colon cancer cell lines HT-29 and Caco-2.[6] The mechanism of action involves the induction of apoptosis. This programmed cell death is mediated through a mitochondrial pathway, which includes the release of cytochrome c into the cytosol. The cytosolic cytochrome c then activates a cascade of caspases, specifically caspase-3 and caspase-8, leading to the execution of apoptosis.[6]
This compound is a molecule of considerable importance in contemporary drug discovery and materials science. Its amenability to chemical modification and the significant biological activities of its derivatives make it a valuable scaffold for further investigation. The synthetic protocols and mechanistic insights provided in this guide are intended to support researchers in harnessing the full potential of this versatile compound.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 2764328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajocs.com [journalajocs.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
Navigating the Solubility Landscape of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key structural motif, it is present in a variety of compounds exhibiting a broad spectrum of biological activities, including potential applications in oncology and as anti-infective agents. A critical parameter influencing the developability of any potential therapeutic agent is its solubility, which directly impacts bioavailability, formulation, and ultimately, clinical efficacy. This technical guide provides a comprehensive overview of the available solubility data for this compound and related analogues, details established experimental protocols for solubility determination, and explores relevant biological pathways.
Solubility Data of this compound and Analogues
Direct, experimentally determined quantitative solubility data for this compound in various solvents remains limited in publicly accessible literature. However, valuable insights can be gleaned from data on closely related compounds and general principles governing the solubility of the imidazo[1,2-a]pyridine scaffold.
Generally, fused bicyclic ring systems like imidazo[1,2-a]pyridine can exhibit low aqueous solubility due to their relatively rigid and lipophilic nature.[1] For instance, the related compound 6-chloro-2-phenyl-imidazo[1,2-a]pyridine has a reported water solubility of 1.4 µg/mL . This low solubility highlights a common challenge encountered in the development of this class of compounds.
Strategies to enhance the aqueous solubility of imidazo[1,2-a]pyridine derivatives often involve the introduction of polar functional groups. The incorporation of functionalities such as sulfonamides, sulfonyl groups, or carboxamides can significantly improve solubility profiles.[2] The conversion of a carboxylic acid intermediate to a variety of amide analogues is a frequently employed strategy to fine-tune solubility and other pharmacokinetic properties.[2]
While experimental data for the parent compound is scarce, predicted aqueous solubility (LogS) values for a series of azo-linked imidazo[1,2-a]pyridine derivatives provide a useful reference, with values ranging from -5.50 to -7.48.[3]
Table 1: Predicted Aqueous Solubility (LogS) of Selected Azo-Based Imidazo[1,2-a]pyridine Derivatives [3]
| Compound | Predicted LogS |
| (E)-1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | -6.61 |
| (E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | -6.90 |
| (E)-1-((2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | -7.20 |
| (E)-1-((2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | -7.48 |
| (E)-4-((2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl)diazenyl)phenol | -5.57 |
| (E)-4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)phenol | -5.50 |
Note: LogS is the base-10 logarithm of the molar solubility (mol/L). A more negative value indicates lower solubility.
Experimental Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the original solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Chloroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a key derivative of 6-chloroimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. While crystallographic data for the parent this compound is not publicly available, this guide leverages the detailed structural analysis of a notable derivative, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, to illuminate the core's solid-state characteristics. The methodologies and data presented herein offer a comprehensive blueprint for researchers engaged in the structural elucidation and design of novel imidazo[1,2-a]pyridine-based compounds.
Introduction
The imidazo[1,2-a]pyridine ring system is a prevalent motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chloro-substituent at the 6-position can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide details the experimental procedures for determining such structures and presents the key crystallographic parameters for a representative derivative.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The following sections outline the typical experimental workflow.
Synthesis and Crystallization
The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone or a related reagent. For the specific derivative discussed, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, the synthesis involves a multi-step process culminating in the reaction of 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile with 4-(dimethylamino)benzaldehyde in the presence of a base.[1]
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other common crystallization techniques include vapor diffusion (hanging or sitting drop) and slow cooling. The choice of solvent and crystallization method is often empirical and requires screening of various conditions.
Single-Crystal X-ray Diffraction Data Collection and Structure Solution
The process of determining the crystal structure from a suitable single crystal involves several key steps, from mounting the crystal to refining the final structure.[2][3]
A high-quality single crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[2] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[1]
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2][3] The crystal is rotated during data collection to ensure that a complete dataset of diffraction intensities is collected from all possible crystal orientations.
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to locate the positions of the individual atoms. The final step is the refinement of the atomic positions and thermal parameters to obtain the best possible fit between the observed and calculated diffraction data.
Data Presentation: Crystallographic Analysis of a this compound Derivative
The following tables summarize the key crystallographic data for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. This data provides a quantitative description of the molecule's geometry and the arrangement of molecules within the crystal.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅ClN₄ |
| Temperature | 100 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1095 (3) |
| b (Å) | 10.4038 (3) |
| c (Å) | 11.9047 (3) |
| β (°) | 101.013 (3) |
| Volume (ų) | 1229.04 (6) |
| Z | 4 |
| R-factor | 0.0391 |
Data obtained for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
Table 2: Selected Bond Lengths of the Imidazo[1,2-a]pyridine Core.
| Bond | Length (Å) |
| N2—C7 | 1.3302 (16) |
| N2—C1 | 1.3756 (16) |
Data obtained for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. The significant difference in the N2—C7 and N2—C1 bond lengths suggests a degree of electron localization within the imidazo[1,2-a]pyridine ring system.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in a typical single-crystal X-ray diffraction study.
References
The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antifungal, and enzyme inhibitory properties of these compounds. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of various this compound derivatives against different targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay | Activity (IC50, µM) | Reference |
| 13k | HCC827 (Non-small cell lung cancer) | MTT | 0.09 | [1] |
| A549 (Non-small cell lung cancer) | MTT | 0.21 | [1] | |
| SH-SY5Y (Neuroblastoma) | MTT | 0.35 | [1] | |
| HEL (Erythroleukemia) | MTT | 0.43 | [1] | |
| MCF-7 (Breast cancer) | MTT | 0.15 | [1] | |
| Compound 6 | A375 (Melanoma) | Proliferation | <12 | [2] |
| WM115 (Melanoma) | Proliferation | <12 | [2] | |
| HeLa (Cervical cancer) | Proliferation | 9.7 - 44.6 | [3] | |
| IP-5 | HCC1937 (Breast cancer) | MTT | 45 | |
| IP-6 | HCC1937 (Breast cancer) | MTT | 47.7 | |
| 12b | Hep-2 (Laryngeal cancer) | Not Specified | 11 | [4] |
| HepG2 (Liver cancer) | Not Specified | 13 | [4] | |
| MCF-7 (Breast cancer) | Not Specified | 11 | [4] | |
| A375 (Melanoma) | Not Specified | 11 | [4] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound Derivative | Fungal Strain | Activity (MIC, µM) | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives | Candida parapsilosis | 19.36 - 89.38 |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | Assay | Activity (IC50) | Reference |
| 13k | PI3Kα | ADP-Glo | 1.94 nM | [1] |
| Thiazole derivative 12 | PI3Kα | Not Specified | 2.8 nM | [5] |
| Compound 5d | DPP-4 | Not Specified | 0.13 µM | [6] |
| Derivatives 5e, 5f, 5j | COX-2 | Fluorescent Cayman kit | 0.05 µM | [7][8] |
| Compound 5i (Selectivity) | COX-2 | Fluorescent Cayman kit | SI = 897.19 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.
Anticancer Activity Assays
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Antifungal Activity Assay
The broth microdilution method is commonly used to determine the MIC of an antifungal agent.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Enzyme Inhibition Assays
This luminescent assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Reaction Termination and ATP Depletion: After incubation, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
This assay measures the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.
-
Inhibitor Pre-incubation: Add the test compound to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Monitor the fluorescence kinetically.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer. Several this compound derivatives have been identified as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[1][2][5] Inhibition of PI3Kα leads to the downstream suppression of AKT and mTOR phosphorylation, resulting in the inhibition of cell proliferation and the induction of apoptosis.[3]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Induction of Apoptosis
Studies have shown that 6-substituted imidazo[1,2-a]pyridines can induce apoptosis in cancer cells.[9] This process is often mediated by the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[9]
Caption: Intrinsic apoptosis pathway induced by derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the biological evaluation of novel this compound derivatives.
Caption: General workflow for biological evaluation.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antifungal, and enzyme inhibition studies highlights their potential for the development of novel therapeutic agents. The information provided in this guide, including quantitative data, detailed experimental protocols, and mechanistic insights, serves as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of these derivatives will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Anticancer Mechanism of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in oncology, demonstrating significant potential in the development of novel anticancer agents. This technical guide focuses on the mechanism of action of 6-chloro-substituted imidazo[1,2-a]pyridine compounds in cancer cells. These agents primarily exert their effects through the targeted inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR cascade, leading to the induction of cell cycle arrest and apoptosis. This document provides a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols for evaluating these compounds, and visual representations of the implicated signaling pathways.
Core Mechanism of Action
The anticancer activity of 6-chloroimidazo[1,2-a]pyridine and its derivatives is multifaceted, primarily converging on the disruption of signaling pathways that are fundamental to cancer cell proliferation and survival. The central mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, a cascade frequently hyperactivated in a wide range of human cancers.
Inhibition of this pathway by this compound derivatives triggers a cascade of downstream events:
-
Induction of Cell Cycle Arrest: By modulating the expression of key cell cycle regulators, these compounds halt cancer cell division, predominantly at the G2/M phase.
-
Activation of Apoptosis: The compounds promote programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, a critical endpoint for any effective anticancer therapeutic.
Key Molecular Targets and Signaling Pathways
Inhibition of the PI3K/Akt/mTOR Pathway
Studies consistently demonstrate that 6-substituted imidazo[1,2-a]pyridines reduce the phosphorylation of Akt and mTOR, key kinases in this signaling cascade.[1][2] By inhibiting PI3Kα, these compounds prevent the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt. This attenuation of Akt signaling subsequently leads to decreased phosphorylation and activation of mTOR.[1] The downstream consequences include the upregulation of cell cycle inhibitors like p53 and p21 and the modulation of apoptosis-related proteins.[1][2]
dot
Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Induction of Intrinsic Apoptosis
A primary outcome of treatment with this compound derivatives is the induction of apoptosis. Mechanistic studies point towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[2][3] This is characterized by:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of BAX.[1]
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2.
-
Mitochondrial Events: Release of cytochrome c from the mitochondria into the cytosol.[3]
-
Caspase Activation: Activation of initiator caspase-9 and executioner caspase-3.[1][3]
dot
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term effects of crizotinib in ALK-positive tumors (excluding NSCLC): A phase 1b open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including promising antifungal properties. This technical guide provides an in-depth investigation into the antifungal characteristics of 6-Chloroimidazo[1,2-a]pyridine and its derivatives, offering a valuable resource for researchers and professionals in the field of antifungal drug development.
Quantitative Antifungal Activity
Recent studies have demonstrated the potent in vitro antifungal activity of novel derivatives of this compound. The minimum inhibitory concentration (MIC), a key indicator of antifungal efficacy, has been determined for a series of these compounds against various clinically relevant fungal strains.
A study focused on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives revealed significant activity against a clinical strain of Candida parapsilosis. The MIC values for these compounds ranged from 19.36 µM to 89.38 µM, highlighting the potential of this chemical series.[1] Structure-activity relationship (SAR) analysis from this research indicated that the antifungal efficacy is significantly influenced by the nature and position of substituents on the aryl ring, with electron-withdrawing or polarizable groups enhancing the activity.[1]
Similarly, derivatives of the broader imidazo[1,2-a]pyridine scaffold have shown efficacy against other Candida species. For instance, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were tested against a resistant strain of Candida albicans.[2] Four compounds in this series displayed notable activity with MICs below 300 µmol/L, and one derivative, 10i, was particularly potent with a MIC of 41.98 µmol/L.[2]
Furthermore, research into 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives has shown very strong inhibitory activity against a panel of pathogenic Candida species, including C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis. One compound, in particular, exhibited an impressive MIC of 0.016 mg/mL against the tested Candida species and demonstrated selectivity with no in vitro toxicity up to a concentration of 25 µg/mL.[3]
Table 1: Antifungal Activity of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives against Candida parapsilosis [1]
| Compound | Substituent on Phenyl Ring | MIC (µM) |
| Derivative 1 | H | 89.38 |
| Derivative 2 | 4-F | 39.53 |
| Derivative 3 | 4-Cl | 19.36 |
| Derivative 4 | 4-Br | 24.78 |
| Derivative 5 | 4-NO2 | 29.87 |
| Derivative 6 | 4-CH3 | 78.92 |
| Derivative 7 | 4-OCH3 | 68.45 |
| Derivative 8 | 3-Cl | 25.64 |
| Derivative 9 | 2-Cl | 32.11 |
| Derivative 10 | 2,4-diCl | 21.55 |
Table 2: Antifungal Activity of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against Candida albicans [2]
| Compound | MIC (µmol/L) |
| 10a | < 300 |
| 10b | < 300 |
| 10c | < 300 |
| 10i | 41.98 |
Table 3: Antifungal Activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) against Various Candida Species [3]
| Fungal Strain | MIC (mg/mL) |
| Candida albicans | 0.016 - 1 |
| Candida glabrata | 0.016 - 1 |
| Candida krusei | 0.016 - 1 |
| Candida parapsilosis | 0.016 - 1 |
| Candida tropicalis | 0.016 - 1 |
| Candida utilis | 0.016 - 1 |
| Candida zeylanoides | 0.016 - 1 |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and antifungal evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives is a multi-step process.[1]
-
Cyclocondensation: The imidazopyridine core is first synthesized via a cyclocondensation reaction.
-
Functionalization: The core is then functionalized at position 2 with an acetonitrile group.
-
Condensation: The resulting intermediate undergoes condensation with various aromatic aldehydes to yield the final products.
The synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives involves a Claisen-Schmidt condensation.[2] This reaction occurs between derivatives of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde and acetophenone derivatives in the presence of a base.[2]
Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method.[2][3]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate medium, and a standardized inoculum is prepared.
-
Serial Dilutions: The test compounds are serially diluted in a liquid medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plates are incubated under suitable conditions for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The structural similarity of imidazo[1,2-a]pyridines to azole antifungal agents suggests a comparable mechanism of action. Azole antifungals are known to inhibit the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[4][5][6][7] The primary target of azoles is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[6][7] It is hypothesized that this compound and its derivatives exert their antifungal effect through a similar mechanism.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Synthesis workflow for this compound derivatives.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant antifungal potential. The data presented herein underscores their efficacy against clinically important Candida species. The proposed mechanism of action, through the inhibition of ergosterol biosynthesis, offers a validated target for antifungal therapy.
Future research should focus on several key areas:
-
Expanded SAR studies: To optimize the antifungal activity and selectivity of the imidazo[1,2-a]pyridine scaffold.
-
Mechanism of action studies: To definitively confirm the inhibition of ergosterol biosynthesis and identify the specific molecular targets.
-
In vivo efficacy studies: To evaluate the therapeutic potential of these compounds in animal models of fungal infections.
-
Toxicity profiling: To assess the safety and tolerability of lead compounds.
The continued investigation of this compound and its analogues holds significant promise for the development of new and effective treatments to combat the growing challenge of fungal infections.
References
- 1. journalajocs.com [journalajocs.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Azole R126638 Is a Selective Inhibitor of Ergosterol Synthesis in Candida albicans, Trichophyton spp., and Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Rise of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 6-Chloroimidazo[1,2-a]pyridine Analogs
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among its derivatives, 6-chloroimidazo[1,2-a]pyridine analogs have garnered significant attention due to their potential as therapeutic agents, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, presenting key data, detailed experimental protocols, and visual representations of their mechanisms of action.
A Versatile Core: Synthesis of this compound Analogs
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common and effective method involves the cyclocondensation of 2-amino-5-chloropyridine with α-haloketones. Further functionalization at various positions of the bicyclic system allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
A prevalent synthetic strategy is a three-step process.[1] This begins with the synthesis of the imidazopyridine core through cyclocondensation. The core is then functionalized, for example, with an acetonitrile group at position 2. Finally, condensation of this intermediate with various aromatic aldehydes yields the desired analogs.[1] Another approach involves a multicomponent coupling reaction, which has been successfully employed to synthesize a range of 6-substituted imidazo[1,2-a]pyridines.[2]
A general workflow for the synthesis of these analogs is depicted below:
References
Spectroscopic Profile of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloroimidazo[1,2-a]pyridine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is organized into structured tables for clarity and supported by detailed experimental protocols.
Spectroscopic Data Summary
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.13 | s | - | H-5 |
| ~7.57 | d | 9.6 | H-8 |
| ~7.19 | d | 8.6 | H-7 |
| ~7.6 (predicted) | s | - | H-2 |
| ~7.5 (predicted) | s | - | H-3 |
Note: Data for H-5, H-7, and H-8 are approximated from the known spectrum of 3,6-dichloroimidazo[1,2-a]pyridine.[1] Chemical shifts for H-2 and H-3 are predictions based on the general electronic environment of the imidazo[1,2-a]pyridine ring system.
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 (predicted) | C-8a |
| ~131.0 | C-5 |
| ~126.0 | C-7 |
| ~121.8 | C-8 |
| ~120.7 | C-6 |
| ~118.5 | C-2 |
| ~110 (predicted) | C-3 |
Note: Data for C-5, C-6, C-7, C-8, and C-2 are approximated from the known spectrum of 3,6-dichloroimidazo[1,2-a]pyridine.[1] Chemical shifts for C-8a and C-3 are predictions based on the general electronic environment of the imidazo[1,2-a]pyridine ring system.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1640-1500 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1506 | Strong | C=N stretching |
| ~1249 | Medium | C-N stretching |
| ~899 | Strong | C-H out-of-plane bending |
| ~800-700 | Strong | C-Cl stretch |
Note: The presented IR data is a combination of characteristic absorption frequencies for similar heterocyclic compounds and specific peaks observed for 3,6-dichloroimidazo[1,2-a]pyridine (KBr pellet).[1]
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 152 | High | [M]⁺ (³⁵Cl) |
| 154 | Medium | [M]⁺ (³⁷Cl) |
| 117 | Medium | [M-Cl]⁺ |
| 90 | Medium | [M-Cl-HCN]⁺ |
Note: The mass spectrometry data is predicted based on the expected fragmentation pattern of this compound under Electron Ionization (EI) conditions. The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for a chlorine-containing compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Methodology:
-
Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
Methodology:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][3][4]
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
Introduction
6-Chloroimidazo[1,2-a]pyridine is a crucial heterocyclic compound in pharmaceutical research and development. Its unique structural characteristics make it a valuable building block in the synthesis of a variety of bioactive molecules. This scaffold is featured in compounds investigated for anti-inflammatory, anti-cancer, and antifungal properties.[1][2] The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[3] This document provides a detailed protocol for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Data Presentation
A common and effective method for the synthesis of this compound involves the cyclocondensation of a substituted aminopyridine with a suitable reagent. The following table summarizes a typical synthesis protocol.
| Parameter | Value |
| Starting Material | 2-Amino-5-chloropyridine |
| Reagent | Chloroacetaldehyde (40% aq. solution) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | This compound |
| Yield | Not explicitly stated, but generally good for this type of reaction. |
| Purification | Recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane) |
Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-5-chloropyridine and chloroacetaldehyde.
Materials:
-
2-Amino-5-chloropyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1 equivalent) in ethanol in a round-bottom flask, add chloroacetaldehyde (40% aqueous solution, 1.1 equivalents).
-
Add sodium bicarbonate (1.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethyl acetate/hexane mixture to yield the pure product.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
This diagram outlines the key stages of the synthesis, from the starting materials to the final purified product, including the reaction conditions and workup procedures.
References
Application Notes and Protocols for the Synthesis of Imidazopyridine Derivatives via the Ugi Four-Component Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of imidazopyridine derivatives, leveraging the efficiency and versatility of the Ugi four-component reaction (Ugi-4CR). The methodologies outlined are particularly relevant for the construction of diverse chemical libraries in drug discovery and medicinal chemistry, where the imidazopyridine scaffold is a privileged structure.
Introduction
The Ugi four-component reaction is a powerful tool in organic synthesis, enabling the rapid assembly of complex molecules from simple starting materials in a single step. While the classic Ugi reaction produces α-acylamino carboxamides, its application to the synthesis of fused heterocyclic systems like imidazopyridines typically involves strategic modifications. The most prevalent and well-documented approach is a tandem sequence involving the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to construct the imidazo[1,2-a]pyridine core, followed by an Ugi four-component reaction to introduce further diversity. An alternative, though less detailed in the literature, involves a post-Ugi intramolecular cyclization.
Tandem Groebke–Blackburn–Bienaymé and Ugi Reaction Strategy
This powerful two-stage process first builds the imidazopyridine scaffold and then functionalizes it with a peptidomimetic chain using the Ugi reaction. This approach allows for the introduction of multiple points of diversity, making it ideal for creating libraries of compounds for biological screening.[1][2][3]
Signaling Pathway and Logic
The overall synthetic strategy can be visualized as a two-step sequence. The first step is the formation of an imidazopyridine-containing carboxylic acid via the GBB reaction. This product then serves as the acid component in the subsequent Ugi four-component reaction.
Experimental Protocols
Protocol 1: Synthesis of Imidazopyridine-Containing Carboxylic Acid via GBB Reaction [3]
This protocol is based on the synthesis of 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid as a representative example.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 mmol), 2-(3-formylphenoxy)acetic acid (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in N,N-dimethylformamide (DMF).
-
Catalysis: Add a catalytic amount of perchloric acid (HClO₄).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up according to standard procedures, and the product is purified by crystallization or column chromatography. The yield for the model compound was 76%.[3]
Protocol 2: Synthesis of Imidazopyridine-Containing Peptidomimetics via Ugi Reaction [3]
This protocol utilizes the product from Protocol 1 as the acid component in a subsequent Ugi four-component reaction.
-
Reaction Setup: In a suitable reaction vessel, combine the imidazopyridine-carboxylic acid from Protocol 1 (1.0 mmol), an aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), an amine (e.g., 4-methoxyaniline, 1.0 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) in methanol.
-
Reaction Conditions: Stir the reaction mixture at 50°C for 24-48 hours. The reaction time may vary depending on the specific substrates used.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the final peptidomimetic product.
Quantitative Data
The following table summarizes the yields for a library of imidazopyridine-containing peptidomimetics synthesized using the tandem GBB-Ugi approach.[3]
| Entry | Imidazopyridine Acid | Aldehyde | Amine | Isocyanide | Yield (%) |
| 1 | 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Chlorobenzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 68 |
| 2 | 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 72 |
| 3 | 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Chlorobenzaldehyde | Cyclohexylamine | tert-Butyl isocyanide | 65 |
| 4 | 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Fluorobenzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 63 |
| 5 | 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Fluorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 69 |
| 6 | 2-((3-(3-(tert-butylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | Benzaldehyde | 4-Methoxyaniline | Cyclohexyl isocyanide | 55 |
| 7 | 2-((3-(3-(cyclohexylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Chlorobenzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 61 |
| 8 | 2-((3-(3-(cyclohexylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid) | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 66 |
Post-Ugi Intramolecular Cyclization Strategy
An alternative strategy for synthesizing fused N-heterocycles involves a post-Ugi intramolecular cyclization. In this approach, the four components of the Ugi reaction are chosen such that the resulting α-acylamino carboxamide product contains reactive functionalities that can undergo a subsequent intramolecular ring-closing reaction to form the desired heterocyclic system. For imidazopyridines, this would typically involve an Ugi adduct derived from a 2-aminopyridine derivative.
Experimental Workflow
The general workflow for a post-Ugi cyclization involves the initial Ugi reaction followed by a workup and a separate cyclization step, which can sometimes be performed in one pot.
Experimental Protocol
Protocol 3: General Procedure for Post-Ugi Intramolecular Cyclization
-
Ugi Reaction: Perform a standard Ugi four-component reaction using a 2-aminopyridine derivative as the amine component, along with an appropriate aldehyde, carboxylic acid, and isocyanide. The reaction is typically carried out in methanol or a mixture of dichloromethane and N,N-dimethylformamide at room temperature for 24-48 hours.
-
Isolation of Ugi Adduct (Optional): The Ugi product can be isolated and purified by standard techniques such as filtration through a pad of silica gel followed by solvent evaporation.
-
Intramolecular Cyclization: The crude or purified Ugi adduct is then subjected to cyclization conditions. This often involves heating in a suitable solvent (e.g., acetic acid) with a catalyst or promoter (e.g., an excess of ammonium acetate) to facilitate the intramolecular condensation and formation of the imidazole ring.
-
Work-up and Purification: After the cyclization is complete, the reaction mixture is worked up, for example, by neutralization with a saturated sodium bicarbonate solution and extraction with an organic solvent. The final imidazopyridine derivative is then purified by column chromatography.
Conclusion
The tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence is a robust and highly versatile method for the synthesis of diverse imidazopyridine-containing peptidomimetics. The provided protocols and quantitative data serve as a practical guide for researchers in medicinal chemistry and drug discovery to generate libraries of these valuable compounds. The post-Ugi cyclization strategy represents another potential avenue, though further studies with detailed quantitative data would be beneficial to fully establish its scope and limitations for the synthesis of imidazopyridine derivatives.
References
- 1. New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document outlines a detailed experimental procedure for the synthesis of this compound-3-carbaldehyde via a two-step process: the initial synthesis of the this compound core followed by its formylation using the Vilsmeier-Haack reaction.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Synthesis of this compound: Condensation of 5-chloro-2-aminopyridine with chloroacetaldehyde.
-
Vilsmeier-Haack Formylation: Reaction of this compound with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to yield the target aldehyde.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure outlines the cyclocondensation reaction to form the imidazo[1,2-a]pyridine ring system.
Materials:
-
5-Chloro-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.
-
To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Part 2: Synthesis of this compound-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol details the formylation of the synthesized this compound. The Vilsmeier-Haack reaction is an electrophilic substitution that introduces a formyl group onto electron-rich aromatic rings.[1] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to yield this compound-3-carbaldehyde as a solid.
Data Presentation
| Parameter | Part 1: this compound | Part 2: this compound-3-carbaldehyde |
| Starting Material | 5-Chloro-2-aminopyridine | This compound |
| Reagents | Chloroacetaldehyde, NaHCO₃ | POCl₃, DMF, NaHCO₃ |
| Solvent | Ethanol | Dichloromethane, DMF |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temperature | Reflux | 60-70 °C |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
| Typical Yield | 70-85% | 65-80% |
| Molecular Formula | C₇H₅ClN₂ | C₈H₅ClN₂O |
| Molecular Weight | 152.58 g/mol | 180.59 g/mol |
Visualizations
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound-3-carbaldehyde.
Vilsmeier-Haack Reaction Mechanism:
Caption: Vilsmeier-Haack reaction mechanism overview.
References
Application Notes and Protocols: 6-Chloroimidazo[1,2-a]pyridine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6-chloroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated significant therapeutic potential by targeting various key signaling pathways implicated in tumorigenesis and progression. This document provides a comprehensive overview of the applications of this scaffold, detailing the biological activities of its derivatives and providing standardized protocols for their evaluation.
Biological Activity and Therapeutic Targets
Derivatives of this compound have been shown to exhibit potent cytotoxic and antiproliferative effects across a range of cancer cell lines. The primary mechanisms of action involve the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.
Inhibition of the PI3K/AKT/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.
One notable derivative, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, has shown potent inhibition of PI3Kα with an IC50 value of 1.94 nM.[2][3] This compound demonstrated submicromolar inhibitory activity against a panel of cancer cell lines, including HCC827 (non-small cell lung cancer), HGC-27 (gastric cancer), and BGC-823 (gastric cancer).[2] Mechanistic studies revealed that compound 13k induces G2/M phase cell cycle arrest and apoptosis in HCC827 cells by downregulating the phosphorylation of key proteins in the PI3K/AKT pathway, such as AKT, mTOR, and GSK3β.[2]
Another compound, referred to as compound 6 , has been shown to inhibit the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cells by targeting the AKT/mTOR pathway.[1] Treatment with compound 6 led to a reduction in the phosphorylation of both AKT and mTOR.[1]
Induction of Apoptosis and Cell Cycle Arrest
Imidazo[1,2-a]pyridine derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.
Studies on 6-substituted imidazo[1,2-a]pyridines in colon cancer cell lines (HT-29 and Caco-2) have shown that these compounds trigger apoptosis through the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[4]
In melanoma and cervical cancer cells, compound 6 was found to induce intrinsic apoptosis, characterized by an increase in the pro-apoptotic protein BAX and active caspase-9, and a decrease in the anti-apoptotic protein BCL2.[1] This compound also caused G2/M cell cycle arrest, which was associated with increased levels of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[1] Similarly, compound IP-5 induced extrinsic apoptosis in HCC1937 breast cancer cells, as evidenced by the increased activity of caspase-7 and caspase-8, and PARP cleavage.[5]
Other Notable Anticancer Activities
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other important cancer targets:
-
KRAS G12C Inhibition : A series of novel imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors of KRAS G12C, a prevalent and challenging oncogenic mutation. Compound I-11 was identified as a potent agent against KRAS G12C-mutated NCI-H358 lung cancer cells.[6]
-
HDAC6 Inhibition : Researchers have developed imidazo[1,2-a]pyridine-based inhibitors of histone deacetylase 6 (HDAC6), which also exhibit cardioprotective effects, a significant advantage in cancer therapy where cardiotoxicity is a common side effect.[7]
-
EGFR Inhibition : A non-covalent imidazo[1,2-a]quinoxaline-based inhibitor, 6b , has shown promising activity against the gefitinib-resistant H1975 non-small cell lung cancer cell line, which harbors the L858R/T790M EGFR mutations.[8] In vivo studies using an A549 xenograft model further confirmed its anticancer potential.[8]
Quantitative Data Summary
The following table summarizes the in vitro activities of selected this compound derivatives against various cancer cell lines and molecular targets.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| 13k | PI3Kα | Kinase Assay | 1.94 nM | [2][3] |
| HCC827 | Cytotoxicity | 0.09 µM | [2][3] | |
| HGC-27 | Cytotoxicity | 0.15 µM | [2] | |
| BGC-823 | Cytotoxicity | 0.43 µM | [2] | |
| MRC-5 (normal) | Cytotoxicity | 1.98 µM | [2] | |
| Compound 6 | A375 | Cytotoxicity | 9.7 - 44.6 µM (range for 3 compounds) | [1] |
| WM115 | Cytotoxicity | 9.7 - 44.6 µM (range for 3 compounds) | [1] | |
| HeLa | Cytotoxicity | 9.7 - 44.6 µM (range for 3 compounds) | [1] | |
| IP-5 | HCC1937 | Cytotoxicity | 45 µM | [5][9] |
| IP-6 | HCC1937 | Cytotoxicity | 47.7 µM | [5][9] |
| IP-7 | HCC1937 | Cytotoxicity | 79.6 µM | [5][9] |
| 12b | Hep-2 | Cytotoxicity | 11 µM | [10] |
| HepG2 | Cytotoxicity | 13 µM | [10] | |
| MCF-7 | Cytotoxicity | 11 µM | [10] | |
| A375 | Cytotoxicity | 11 µM | [10] | |
| Vero (normal) | Cytotoxicity | 91 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound derivatives.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, A375, HCC1937)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of the compounds on the expression and phosphorylation of key proteins in signaling pathways like PI3K/AKT/mTOR.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin or tubulin to normalize the protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice [mdpi.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for In Vitro Cytotoxicity Assay of 6-Chloroimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction The imidazopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Several studies have demonstrated that novel imidazopyridine compounds can induce significant cytotoxic effects in various cancer cell lines.[3][4][5] This document provides a detailed protocol for evaluating the in vitro cytotoxic effects of 6-Chloroimidazo[1,2-a]pyridine, a representative member of this class. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6][7] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The quantity of this formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is the concentration of the compound required to inhibit the growth of 50% of a cell population and is a standard measure of a compound's potency.[10][11]
Materials and Reagents
-
Compound: this compound (Empirical Formula: C₇H₅ClN₂)
-
Cell Line: Human cervical cancer (HeLa) or human breast cancer (MCF-7) cell line.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[7][12]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[13][14]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Sterile 96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Procedure
Step 1: Preparation of Test Compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium (medium supplemented with 10% FBS and 1% Penicillin-Streptomycin) to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration well (typically ≤0.5%).
Step 2: Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
Step 3: Cell Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells in triplicate.
-
Include triplicate wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the final concentration of DMSO.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.[14]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
Step 4: MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12][13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Step 5: Data Acquisition
Data Presentation and Analysis
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated or vehicle control after subtracting the background absorbance.
Formula: Percentage Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100[11]
IC50 Determination
-
Plot the Percentage Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[16]
-
The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[10]
Sample Data Table
The following table presents hypothetical data from a cytotoxicity assay of this compound on HeLa cells after 48 hours of treatment.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.159 | 0.077 | 92.4% |
| 5 | 0.988 | 0.063 | 78.8% |
| 10 | 0.752 | 0.051 | 59.9% |
| 25 | 0.411 | 0.039 | 32.8% |
| 50 | 0.189 | 0.025 | 15.1% |
| 100 | 0.095 | 0.018 | 7.6% |
| Blank | 0.050 | 0.005 | - |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Hypothetical Signaling Pathway
Some imidazopyridine derivatives have been found to induce apoptosis via the intrinsic, or mitochondrial, pathway.[1] This involves the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade.
Caption: Hypothetical intrinsic apoptosis pathway affected by the compound.
References
- 1. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 6-Chloroimidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] This structural motif is a key component in several approved drugs and clinical candidates.[2] The incorporation of a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine core has proven to be a valuable strategy in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.
These application notes provide a comprehensive overview of the development of kinase inhibitors derived from the 6-chloroimidazo[1,2-a]pyridine scaffold. We will cover synthetic strategies, key kinase targets, structure-activity relationships (SAR), and detailed protocols for the biological evaluation of these compounds.
Key Kinase Targets
Derivatives of the this compound scaffold have been shown to inhibit a range of important kinases implicated in cancer and other diseases. These include:
-
PI3Kα (Phosphoinositide 3-kinase alpha): A central node in the PI3K/AKT/mTOR signaling pathway, which is frequently mutated and hyperactivated in human cancers.[5][6]
-
Nek2 (NIMA-related kinase 2): A serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during mitosis. Its overexpression is associated with poor prognosis in several cancers.
-
CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle, specifically at the G1/S phase transition. Inhibition of CDK2 is a promising strategy for cancer therapy.
-
RAF Kinases (e.g., B-RAFV600E): Serine/threonine-specific protein kinases in the MAPK/ERK signaling pathway. Mutations in RAF kinases are common oncogenic drivers.[7]
-
IGF-1R (Insulin-like growth factor 1 receptor): A receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways involved in cell growth and proliferation.[8]
-
DNA-PK (DNA-dependent protein kinase): A key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.
Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves a multicomponent coupling reaction or a cyclocondensation reaction. A general synthetic scheme is outlined below.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative this compound derivatives against various kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3Kα Inhibitors | |||
| Derivative 1 | PI3Kα | 2 | [5] |
| Derivative 2 | PI3Kα | 1.94 | [6] |
| Nek2 Inhibitors | |||
| Compound 28e | Nek2 | 38 (in MGC-803 cells) | |
| CDK2 Inhibitors | |||
| Compound 11ii | CDK2 | Potent Inhibition | |
| Compound 11iii | CDK2 | Potent Inhibition | |
| RAF Inhibitors | |||
| Analog X | B-RAFV600E | Potent Inhibition | [7] |
| IGF-1R Inhibitors | |||
| Optimized Inhibitor | IGF-1R | Potent and Selective | [8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 (range for several compounds) | [5] |
| WM115 | Melanoma | 9.7 - 44.6 (range for several compounds) | [5] | |
| HeLa | Cervical Cancer | 9.7 - 44.6 (range for several compounds) | [5] | |
| Compound 13k | HCC827 | Lung Cancer | 0.09 - 0.43 (range for several cell lines) | [6] |
| Compound 28e | MGC-803 | Gastric Cancer | 0.038 | |
| 6-substituted derivatives | HT-29 | Colon Cancer | 6.43 | [1] |
| Caco-2 | Colon Cancer | 6.57 | [1] |
Experimental Protocols
Detailed protocols for the key experiments used in the evaluation of this compound-based kinase inhibitors are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for measuring the activity of kinases such as PI3Kα, Nek2, and CDK2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, Nek2, CDK2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific reaction buffer
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO). b. Add 2 µL of the kinase solution. c. To initiate the reaction, add 2 µL of the substrate/ATP mixture. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Protocol 3: Western Blot Analysis of the PI3K/AKT/mTOR Pathway
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 1X Binding Buffer and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel kinase inhibitors. The information and protocols provided in these application notes offer a comprehensive guide for researchers in the field of drug discovery to synthesize, evaluate, and optimize these compounds for therapeutic applications. The detailed methodologies for key in vitro and cell-based assays will facilitate the systematic investigation of structure-activity relationships and the elucidation of the mechanisms of action of these potential drug candidates.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. atcc.org [atcc.org]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Sonogashira Coupling of Imidazopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Sonogashira coupling reaction applied to imidazopyridine derivatives. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This methodology is of significant interest in medicinal chemistry for the synthesis of novel compounds, as the imidazopyridine scaffold is a recognized "drug prejudice" moiety found in numerous therapeutic agents.
Introduction to Sonogashira Coupling
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an sp2-hybridized carbon, such as those on halo-substituted imidazopyridines.[1] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[1] Modern variations of this protocol include copper-free and microwave-assisted methods, which can offer advantages in terms of reduced side reactions, shorter reaction times, and improved yields.[2][3]
Comparative Data of Sonogashira Coupling Protocols
The following tables summarize quantitative data from various Sonogashira coupling protocols applied to imidazopyridine and structurally related pyridine derivatives. This allows for a clear comparison of different reaction conditions and their outcomes.
Table 1: Conventional Sonogashira Coupling of Halo-Imidazopyridines and Analogs
| Imidazopyridine/Pyridine Derivative | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-imidazo[1,2-a:4,5-c']dipyridine | Cyclopropylacetylene | Pd₂(dba)₃ (5) | 20 | Triethylamine | Dioxane | 110 | 16 | 65 | [4] |
| 1-Chloro-imidazo[1,2-a:4,5-c']dipyridine | Phenylacetylene | Pd₂(dba)₃ (5) | 20 | Triethylamine | Dioxane | 110 | 16 | 82 | [4] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Triethylamine | DMF | 100 | 3 | 96 | [5] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Triethylamine | DMF | 100 | 3 | 94 | [5] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | 5 | Triethylamine | DMF | 100 | 3 | 85 | [5] |
| 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | 5 | Triethylamine | DMF | 100 | 3 | 82 | [5] |
Table 2: Microwave-Assisted Sonogashira Coupling of Imidazopyridine Analogs
| Pyridine Derivative | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-[6-Iodopyridin-3-yl]-1H-benzimidazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | Present | Triethylamine | DMSO | 100 | 5 | 87 (after deprotection) | [6] |
| 2-[6-(Ethynyl)pyridin-3-yl]-1H-benzimidazole | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ | Present | Triethylamine | DMSO | 100 | 5 | 92 | [6] |
| 2-[6-(Ethynyl)pyridin-3-yl]-1H-benzimidazole | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₂Cl₂ | Present | Triethylamine | DMSO | 100 | 7 | 89 | [6] |
| 2-[6-(Ethynyl)pyridin-3-yl]-1H-benzimidazole | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ | Present | Triethylamine | DMSO | 100 | 5 | 94 | [6] |
Table 3: Copper-Free Sonogashira Coupling Protocols
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | - | Triethylamine | [C₄mim][NTf₂] | 50 (MW) | 0.5 | 98 | [7] |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | - | Triethylamine | [C₄mim][NTf₂] | 50 (MW) | 0.5 | 95 | [7] |
| Iodobenzene | Phenylacetylene | (PhCN)₂PdCl₂ (0.25) | L7 (0.5) / Pd-PyMIC (0.25) | Cs₂CO₃ | THF | RT | 24 | 95 | [8] |
| 4-Bromobenzonitrile | Phenylacetylene | (PhCN)₂PdCl₂ (0.25) | L7 (0.5) / Pd-PyMIC (0.25) | Cs₂CO₃ | THF | RT | 24 | 98 | [8] |
Experimental Protocols
Protocol 1: Conventional Sonogashira Coupling of 2-Amino-3-Bromopyridines[5]
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes.
Materials:
-
2-Amino-3-bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry reaction flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add DMF as the solvent, followed by triethylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 2-amino-3-bromopyridine derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.
Protocol 2: Microwave-Assisted Sonogashira Coupling of 2-(6-Iodopyridin-3-yl)-1H-benzimidazole[6]
This protocol outlines a rapid, microwave-assisted Sonogashira coupling for the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives.
Materials:
-
2-(6-Iodopyridin-3-yl)-1H-benzimidazole (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Terminal alkyne (e.g., trimethylsilylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 2-(6-iodopyridin-3-yl)-1H-benzimidazole (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMSO.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
If a silyl-protected alkyne was used, perform a deprotection step (e.g., with methanolic sodium hydroxide).
-
For the subsequent coupling with an aryl iodide, add the aryl iodide (1.1 equiv) to the reaction mixture containing the deprotected alkyne.
-
Irradiate the mixture again in the microwave reactor at 100 °C for 5-10 minutes.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography to yield the desired 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivative.
Protocol 3: Copper-Free Sonogashira Coupling in an Ionic Liquid under Microwave Irradiation[7]
This protocol provides a greener, copper-free Sonogashira coupling method using an ionic liquid as the solvent under microwave irradiation.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Phenylacetylene (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Ionic liquid (e.g., [C₄mim][NTf₂])
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, add the aryl halide (1.0 equiv), phenylacetylene (2.0 equiv), Pd(OAc)₂ (2 mol%), and triethylamine (2.5 equiv) to the ionic liquid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50 °C for 30 minutes with stirring.
-
After completion, cool the reaction mixture.
-
Extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).
-
The ionic liquid containing the catalyst can often be recovered and reused.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Visualizations
Generalized Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Sonogashira coupling reaction.
Caption: Generalized workflow for Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling
This diagram illustrates the key steps in the palladium- and copper-catalyzed Sonogashira coupling cycle.
Caption: Catalytic cycle of the Sonogashira reaction.
Copper-Free Sonogashira Catalytic Cycle
The following diagram shows the proposed mechanism for the copper-free Sonogashira coupling reaction.
Caption: Catalytic cycle for copper-free Sonogashira coupling.
References
- 1. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 2. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. CuI-catalyzed suzuki-miyaura and sonogashira cross-coupling reactions using DABCO as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Chloroimidazo[1,2-a]pyridine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in the 2-amino-5-chloropyridine or the C2 synthon (e.g., chloroacetaldehyde) can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your reagents before commencing the synthesis.[1][2]
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. The cyclization reaction may require specific temperature control to prevent byproduct formation while ensuring a reasonable reaction rate. It is advisable to screen different solvents to find the optimal one for your specific reaction.[2]
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Product Degradation: The product, this compound, might be sensitive to the reaction or workup conditions. Consider the use of milder reagents or purification techniques.
Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
A2: The formation of byproducts is a common issue. Here are some strategies to mitigate this:
-
Control of Stoichiometry: Carefully control the molar ratio of the reactants. An excess of either the aminopyridine or the aldehyde can lead to the formation of undesired products.
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Temperature Management: Exothermic reactions can lead to the formation of degradation products.[2] Consider the slow, dropwise addition of one of the reactants to control the reaction temperature.[2] Utilizing an ice bath for cooling can also be beneficial.[2]
-
Atmosphere Control: Some reactions in this class are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: I am facing difficulties in purifying the final product. What are some effective purification strategies?
A3: The basic nature of the imidazo[1,2-a]pyridine core can sometimes complicate purification. Consider the following methods:
-
Column Chromatography: This is a common and effective method. Due to the basicity of the product, tailing on silica gel can be an issue. This can often be addressed by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective technique for achieving high purity.[2]
-
Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
Data Presentation: Synthesis of Precursor and Related Analogs
The following table summarizes yields for the key precursor, 2-amino-5-chloropyridine, and a related bromo-analog, providing a benchmark for the initial step of the synthesis.
| Starting Material | Chlorinating/Brominating Agent | Solvent/Medium | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Chlorine | Glacial Acetic Acid / HCl | 10 - 12 | 0.75 | 69.4 | [1] |
| 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide | Organic Solvent / Ionic Liquid | 0 - 40 | 0.2 - 24 | - | [3] |
| 5-Chloro-2-nitropyridine | Electrochemical Reduction | Ethanol / 10% Sulfuric Acid | - | - | 82-84 | [4] |
| 2-Amino-5-bromopyridine | 40% Chloroacetaldehyde | Water, Ethanol, Methanol, or Isopropanol | 25 - 50 | 2 - 24 | - | [5] |
Experimental Protocols
This section provides a detailed, inferred methodology for the synthesis of this compound. This protocol is based on established procedures for similar imidazo[1,2-a]pyridine syntheses.
Synthesis of this compound
This two-step procedure involves the synthesis of the key intermediate, 2-amino-5-chloropyridine, followed by its cyclization to the final product.
Step 1: Synthesis of 2-Amino-5-chloropyridine from 2-Aminopyridine [1]
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve 2-aminopyridine (0.20 mole) in 100 ml of glacial acetic acid.
-
Acidification: Bubble hydrogen chloride gas into the solution until 10.5 g has been added, while maintaining the temperature at approximately 10-12°C with an ice bath.
-
Chlorination: Add chlorine (0.25 mole) to the reaction mixture over a period of 45 minutes, ensuring the temperature is maintained between 10°C and 12°C.
-
Workup: After the addition is complete, allow the mixture to stir for an additional hour. The resulting precipitate is collected by filtration and washed with cold water.
-
Extraction: The filtrate is extracted three times with chloroform. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
Isolation: The drying agent is filtered off, and the solvent is evaporated to dryness to yield 2-amino-5-chloropyridine. The combined yield is approximately 69.4%.
Step 2: Cyclization to this compound (Inferred from[5])
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: To this solution, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a temperature between 25°C and 50°C for 2 to 24 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed with water.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a logical troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Imidazopyridines via Multicomponent Reactions
Welcome to the technical support center for the synthesis of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their multicomponent reaction (MCR) protocols, with a focus on addressing common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues during the synthesis of imidazopyridines using MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.
Q1: My GBB reaction is resulting in a low yield of the desired imidazopyridine. How can I improve it?
A1: Low yields are a common issue in MCRs and can often be addressed by systematically optimizing the reaction conditions. Here are several factors to consider:
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Catalyst Choice and Loading: The choice of catalyst is crucial. Lewis acids like Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Yb(OTf)₃) are frequently used to promote the cyclization step.[1][2][3] If you are not using a catalyst, consider adding 5-10 mol%. If you are, you might need to screen other Lewis or Brønsted acids.[3][4] For example, a combination of N-hydroxysuccinimide and p-toluenesulfonic acid has been shown to be an efficient catalyst system.[5]
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Reagent Stoichiometry: The ratio of your reactants—aldehyde, 2-aminopyridine, and isocyanide—can significantly impact the reaction equilibrium. If you are observing unreacted starting materials, consider increasing the equivalents of one or more components. For instance, using 1.7 equivalents of the isocyanide and aldehyde components has been found to be optimal in some cases.[1][2] In other instances, increasing the 2-aminopyridine to 1.2-1.5 equivalents can shift the equilibrium towards product formation.[3]
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Temperature and Reaction Time: While many GBB reactions can proceed at room temperature, less reactive substrates may require heating.[3] Microwave-assisted heating can also significantly reduce reaction times and improve yields.[1][2] Optimization of the reaction temperature is key; for example, in some cases, temperatures below 100°C give lower yields, with no benefit to increasing the temperature above 110°C.[6][7] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
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Solvent System: The polarity and nature of the solvent can influence the reaction rate and yield. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common solvent system for the GBB reaction.[1][2] Other solvents like toluene and xylene have also been used, though in some cases they may yield minimal or no product.[8]
Q2: I am observing a significant amount of a Schiff base byproduct in my reaction mixture. What can I do to minimize its formation?
A2: The formation of a stable Schiff base from the aldehyde and 2-aminopyridine is a common side reaction that can reduce the yield of your desired imidazopyridine.[3] This is particularly prevalent when using aliphatic aldehydes.[3]
Here are some strategies to overcome this issue:
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Promote Cyclization: The key is to encourage the subsequent cyclization with the isocyanide. As mentioned above, using a Lewis or Brønsted acid catalyst can facilitate this step.[3]
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Adjust Stoichiometry: Increasing the amount of the 2-aminopyridine can help drive the reaction towards the final product.[3]
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Temperature Adjustment: Increasing the reaction temperature can sometimes provide the necessary activation energy for the cyclization to outcompete the Schiff base accumulation. However, be cautious as excessive heat can lead to decomposition.[3]
Q3: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A3: The formation of regioisomers is a known challenge when using substituted 2-aminopyridines, as the cyclization can occur at either of the pyridine nitrogen atoms.[3] The position of substituents on the starting materials plays a significant role in determining the site of cyclization.[3]
To address this, you may need to:
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Modify Starting Materials: If possible, choose a 2-aminopyridine with substitution patterns that sterically or electronically favor cyclization at a single nitrogen.
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Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature, as these factors can sometimes influence the regioselectivity of the reaction.
Q4: I am facing challenges with the purification of my final imidazopyridine product. What are some effective purification strategies?
A4: Purification of imidazopyridine products can sometimes be challenging, with chromatographic purification over silica not always yielding perfectly pure compounds.[1][2]
Here are some approaches to consider:
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Chromatography: Despite its limitations, column chromatography is a common first step. Experiment with different solvent systems (e.g., EtOAc/hexanes) to achieve better separation.[8]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.
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Salt Formation: For basic imidazopyridine products, forming a salt (e.g., with HCl) can facilitate purification through precipitation and filtration.[1][2]
Quantitative Data Summary
The following tables summarize optimized reaction conditions from various literature sources for the synthesis of imidazopyridines via MCRs.
Table 1: Optimized Conditions for the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Parameter | Optimized Condition | Reactants | Yield (%) | Reference |
| Catalyst | Sc(OTf)₃ (10 mol %) | Aldehydes, Aminopyridines, Isocyanides | 48-86 | [1][2] |
| Solvent | DCM/MeOH (2:1) | Aldehydes, Aminopyridines, Isocyanides | 48-86 | [1][2] |
| Temperature | 120 °C (Microwave) | Aldehydes, Aminopyridines, Isocyanides | 48-86 | [1][2] |
| Stoichiometry | 1.7 equiv. Isocyanide & Aldehyde | Aldehydes, Aminopyridines, Isocyanides | 48-86 | [1][2] |
| Catalyst | Yb(OTf)₃ (0.08 equiv) | Aminopyridines, Furfuraldehyde, Isocyanides | 89-98 | [8] |
| Temperature | 100 °C (Microwave) | Aminopyridines, Furfuraldehyde, Isocyanides | 89-98 | [8] |
Experimental Protocols
Below are generalized methodologies for key experiments in the synthesis of imidazopyridines.
General Protocol for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction:
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To a solution of the 2-aminopyridine (1.0 equiv) in the chosen solvent system (e.g., DCM/MeOH), add the aldehyde (1.0-1.7 equiv) and the isocyanide (1.0-1.7 equiv).
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Add the catalyst (e.g., Sc(OTf)₃, 10 mol %).
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Stir the reaction mixture at the desired temperature (room temperature to 120 °C) for the determined amount of time (1 to 24 hours). The reaction can be heated conventionally or with microwave irradiation.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, recrystallization, or salt formation to yield the desired imidazopyridine.
Visualizations
General Workflow for Imidazopyridine Synthesis via GBB Reaction
Caption: A generalized workflow for the synthesis of imidazopyridines using the GBB multicomponent reaction.
Troubleshooting Decision Tree for Low Yield in GBB Reactions
Caption: A decision tree to guide troubleshooting efforts for low-yielding GBB reactions.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
Technical Support Center: Purification of Crude 6-Chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 6-Chloroimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound, offering step-by-step solutions to overcome these challenges.
Issue 1: Low Yield of Purified Product
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Possible Cause: Incomplete reaction or significant loss of product during purification steps.
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Solution:
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Reaction Monitoring: Ensure the initial synthesis reaction has gone to completion by using thin-layer chromatography (TLC) to monitor the disappearance of starting materials.
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Extraction Efficiency: During aqueous work-up, ensure complete extraction of the product by performing multiple extractions with an appropriate organic solvent such as dichloromethane or ethyl acetate. Check the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form.
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Recrystallization Solvent: The choice of solvent is critical. If the product is too soluble in the recrystallization solvent at room temperature, significant loss will occur. Test a range of solvents and solvent mixtures to find one where the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.
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Column Chromatography: Avoid using a mobile phase that is too polar, as this can lead to rapid elution of the product along with impurities. Conversely, a mobile phase that is not polar enough may result in the product not eluting from the column. Optimize the solvent system using TLC first.
-
Issue 2: Presence of Starting Materials in the Purified Product
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Possible Cause: Incomplete reaction or co-elution during column chromatography.
-
Solution:
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Reaction Time and Temperature: Ensure the synthesis reaction is carried out for the recommended time and at the correct temperature to drive it to completion.
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Column Chromatography Optimization: If starting materials are present after column chromatography, the solvent system is likely too polar. A shallower gradient or a less polar solvent system should be employed to improve separation. For example, if using a 20% ethyl acetate in hexanes mixture, try starting with 5-10% ethyl acetate.
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Acid-Base Extraction: If the starting material has a different acid-base character than the product, an acid-base wash during the work-up can be effective. For example, unreacted 2-amino-5-chloropyridine can be removed by washing the organic layer with a dilute acid solution.
-
Issue 3: Oily Product Instead of Crystalline Solid
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Possible Cause: Presence of impurities, residual solvent, or the compound's inherent properties.
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Solution:
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Impurity Removal: Oiling out during recrystallization is often caused by impurities. Attempt to purify a small sample by column chromatography to see if a solid can be obtained.
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Recrystallization Technique: During recrystallization, allow the solution to cool slowly. Rapid cooling can cause the product to oil out. If it does, try reheating the solution to dissolve the oil and then cool it more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. Seeding with a small crystal of the pure compound can also induce crystallization.
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Solvent Removal: Ensure all residual solvent is removed from the product. High-boiling point solvents like DMF or DMSO are particularly difficult to remove and may require drying under high vacuum at an elevated temperature.
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Trituration: Try triturating the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization. Hexanes or a mixture of ether and hexanes are good starting points.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: Besides unreacted starting materials (e.g., 2-amino-5-chloropyridine and a halo-ketone), a common side-product in the synthesis of related imidazo[1,2-a]pyridine derivatives can be the hydrolysis of functional groups if present. For instance, if a nitrile derivative is being synthesized, it can hydrolyze to a carboxamide during aqueous workup.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for silica gel column chromatography is a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. For more polar impurities, a methanol/dichloromethane system may be necessary.
Q3: What solvents are recommended for the recrystallization of this compound?
A3: Ethanol or methanol are often good choices for the recrystallization of imidazo[1,2-a]pyridine derivatives. A two-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective. The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in small amounts of various hot solvents.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. The spots can be visualized under a UV lamp. Combine the fractions that contain the pure product.
Q5: My purified this compound is colored. Is this normal?
A5: While the pure compound is typically a white or off-white solid, the presence of color can indicate minor impurities. If the NMR and other analytical data confirm the structure and high purity, the color may be due to a trace, highly colored impurity. A charcoal treatment during recrystallization can sometimes remove colored impurities.
Data Presentation
| Compound | Purification Method | Solvent System / Conditions | Yield | Purity |
| 2-chloromethyl imidazo[1,2-a]pyridine | Precipitation and Filtration | Neutralized with saturated NaHCO₃, refrigerated aqueous phase. | 49.28% | Flaky white solid |
| (Z)-2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile | Filtration and Washing | Washed with cold methanol. | 76% | Lumpy brown powder |
| Substituted 3-arylimidazo[1,2-a]pyridines | Column Chromatography | Petroleum ether/EtOAc | 50-90% | Not specified |
| Imidazo[1,2-a]pyridine-chromones | Column Chromatography | Hexanes/ethyl acetate (7:3 v/v) | Good yields | Not specified |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of crude this compound using silica gel column chromatography.
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TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems (e.g., start with 20% ethyl acetate in hexanes).
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The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
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Prepare a slurry of silica gel in the chosen mobile phase.
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Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Ensure the silica gel bed is level and free of cracks or air bubbles.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and begin elution.
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Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization.
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Solvent Selection:
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Place a small amount of the crude product into several test tubes.
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Add a small amount of a different solvent (e.g., ethanol, methanol, ethyl acetate, hexanes) to each test tube.
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Heat the test tubes to the boiling point of the solvent.
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A suitable solvent will dissolve the compound when hot but not at room temperature. A good two-solvent system consists of a "soluble" solvent and a "non-soluble" solvent that are miscible.
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification problems.
identifying and removing impurities in 6-Chloroimidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 6-Chloroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the cyclocondensation reaction between 2-amino-5-chloropyridine and a suitable C2-synthon, such as chloroacetaldehyde or its equivalents.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
Potential impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. Key impurities to monitor include:
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Unreacted 2-amino-5-chloropyridine: The starting aminopyridine may not have fully reacted.
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Polymeric materials: Aldehydes, like chloroacetaldehyde, can self-polymerize, especially under basic or heated conditions.
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Di-addition products: In some cases, a second molecule of the aminopyridine could potentially react.
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Over-chlorinated or under-chlorinated analogs: Depending on the purity of the starting materials, related halogenated pyridines might be present.
-
Solvent adducts: Residual solvents from the reaction or purification steps can be trapped in the final product.
Q3: How can I identify the impurities in my reaction mixture?
A combination of analytical techniques is recommended for accurate impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): An essential tool for structural elucidation of the desired product and identification of impurities by comparing the spectra to known standards or through detailed analysis of chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the product and impurities, aiding in their identification.
Q4: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yields in pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include: Reaction Conditions, Catalyst Activity, Solvent Effects and Purity of Starting Materials.[1] For instance, some reactions benefit from higher temperatures to overcome activation energy barriers, while others may require lower temperatures to prevent byproduct formation.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Ineffective cyclization conditions. | Optimize reaction temperature and time. Ensure the purity of starting materials, as impurities can inhibit the reaction.[1] Consider using a different solvent to improve solubility and reaction kinetics. |
| Decomposition of starting materials or product. | If starting materials are acid-sensitive, ensure reaction conditions are not too acidic. Monitor the reaction closely to avoid prolonged reaction times that could lead to product degradation. | |
| Presence of multiple spots on TLC after reaction completion | Formation of side products. | Re-evaluate the reaction stoichiometry. An excess of one reactant can lead to side reactions. The order of reagent addition can also be critical in minimizing byproduct formation.[2] |
| Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. | |
| Difficulty in isolating the product from the reaction mixture | Product is highly soluble in the reaction solvent. | If the product does not precipitate upon cooling, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.[2] |
| Formation of an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography will be necessary. | |
| Product is off-color (e.g., brown or yellow) | Presence of colored impurities or polymeric byproducts. | Treat a solution of the crude product with activated charcoal to remove colored impurities.[3] Subsequent recrystallization should yield a purer, less colored product. |
| Broad or impure peaks in HPLC or NMR analysis | Presence of multiple closely related impurities. | Optimize the purification method. A change in the recrystallization solvent system or the mobile phase in column chromatography might be necessary to resolve these impurities. For column chromatography on silica gel, adding a small amount of a base like triethylamine to the eluent can help mitigate tailing of the basic pyridine product.[1] |
| Residual solvent. | Dry the product under high vacuum for an extended period. If the solvent is high-boiling, it may need to be removed by azeotropic distillation with a lower-boiling solvent. |
Experimental Protocols
Synthesis of this compound
This is a generalized protocol and may require optimization based on specific laboratory conditions and reagent purity.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Reagent Addition: To this solution, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[4]
Data Presentation
| Parameter | Typical Value | Analytical Method |
| Yield | 60-85% | Gravimetric analysis |
| Purity | >98% | HPLC, ¹H NMR |
| Melting Point | Specific to the pure compound | Melting point apparatus |
| ¹H NMR (CDCl₃, δ) | ~8.1 (s, 1H), ~7.6 (d, 1H), ~7.5 (s, 1H), ~7.2 (d, 1H), ~7.0 (dd, 1H) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ) | ~145, ~142, ~126, ~125, ~120, ~118, ~112 | NMR Spectroscopy |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
optimizing reaction conditions for the synthesis of 6-Chloroimidazo[1,2-a]pyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-chloroimidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core?
A1: The most prevalent methods include the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, copper-catalyzed cyclizations, and reactions involving 2-amino-5-chloropyridine with α-haloketones. The GBB reaction is often favored for its efficiency in creating molecular diversity.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can be attributed to several factors. Key areas to focus on include:
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Purity of Starting Materials: Ensure the 2-amino-5-chloropyridine and other reactants are pure and dry.
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Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary.
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Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used in the correct loading. For instance, in copper-catalyzed reactions, the choice of the copper salt and ligands can significantly impact the yield.[1][2]
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Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Side product formation is a common issue. Potential side reactions may include the formation of regioisomers, over-alkylation, or decomposition of starting materials or products under harsh reaction conditions. In multicomponent reactions, the formation of alternative products from different reaction pathways can also occur. Careful control of reaction conditions and stoichiometry can help minimize these side reactions.
Q4: How can I effectively purify my this compound derivative?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial and often involves a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent can be adjusted based on the polarity of the specific derivative. In some cases, crystallization from a suitable solvent can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: The Groebke-Blackburn-Bienaymé (GBB) reaction is not proceeding or is giving a low yield.
| Potential Cause | Suggested Solution |
| Low reactivity of 2-amino-5-chloropyridine | The electron-withdrawing nature of the chlorine atom can reduce the nucleophilicity of the pyridine nitrogen. Using a Lewis acid catalyst (e.g., Sc(OTf)₃, Gd(OTf)₃) can help to activate the aldehyde and facilitate the initial imine formation.[3] |
| Steric hindrance | Bulky isocyanides or aldehydes can hinder the reaction. If possible, try using a less sterically demanding isocyanide or aldehyde. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate and yield. Alcohols like methanol or ethanol are commonly used and can participate in the reaction mechanism.[4] Toluene or DMF can also be effective depending on the specific reactants. |
| Suboptimal temperature | While many GBB reactions proceed at room temperature, some may require heating to overcome the activation energy. Microwave irradiation has been shown to accelerate the reaction and improve yields.[5][6] |
Problem 2: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Co-elution of impurities during column chromatography | Try using a different eluent system with a different polarity gradient. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds on silica gel. |
| Product is an oil and does not crystallize | If the product is an oil, try to form a salt (e.g., hydrochloride or sulfate) which may be crystalline and easier to handle and purify. |
| Residual catalyst contamination | For metal-catalyzed reactions, passing the crude product through a short plug of silica or a specific metal scavenger can help remove residual metal catalyst before final purification. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine via GBB Reaction[7]
Materials:
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2-amino-5-chloropyridine
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Furfural
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Cyclohexyl isocyanide
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Ethanol
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p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
Procedure:
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In a sealed tube, dissolve furfural (1.0 equiv.) in ethanol (1.0 M).
-
Sequentially add 2-amino-5-chloropyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and PTSA·H₂O (10 mol%).
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Sonicate the reaction mixture at room temperature for 3 hours.
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Remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile
This protocol involves a multi-step synthesis. The final step is detailed below.
Materials:
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2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
-
4-(dimethylamino)benzaldehyde
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Piperidine
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Anhydrous ethanol
Procedure:
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To a solution of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile (1.0 equiv.) in anhydrous ethanol, add 4-(dimethylamino)benzaldehyde (1.1 equiv.) and a few drops of piperidine.
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Reflux the mixture for 12 hours.
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Allow the reaction mixture to cool, and the precipitate will form.
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Isolate the precipitate by vacuum filtration.
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Wash the solid with cold methanol and dry it to obtain the final product.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a GBB Reaction [5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH | RT | 24 | No Reaction |
| 2 | NH₄Cl (20) | EtOH | 60 | 8 | 82 |
| 3 | NH₄Cl (20) | EtOH | 60 (MW) | 0.5 | 89 |
Table 2: Synthesis of various this compound derivatives via GBB Reaction [7]
| Aldehyde | Isocyanide | Yield (%) |
| Furfural | Cyclohexyl isocyanide | 86 |
| 5-Methoxy-1-naphthaldehyde | Cyclohexyl isocyanide | 88 |
Visualizations
Caption: General experimental workflow for the GBB synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Simplified mechanism of the GBB reaction.
References
managing side reactions during the synthesis of imidazo[1,2-a]pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines, with a focus on managing common side reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
Q: My GBB three-component reaction is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A: Low yields in the GBB reaction are a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to consider include the choice of catalyst, solvent, temperature, and the nature of your substrates.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in GBB reactions.
Experimental Protocol: Catalyst and Solvent Screening
A systematic screening of catalysts and solvents can pinpoint the optimal conditions for your specific substrates.
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Setup: In parallel reaction vials, combine your 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in the chosen solvent (e.g., methanol, ethanol, DCM, toluene).
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Catalyst Addition: To each vial, add a different catalyst (e.g., Sc(OTf)₃, p-TsOH, NH₄Cl) at a concentration of 10 mol%. Include a no-catalyst control.
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Isocyanide Addition: Add the isocyanide (1.0 eq) to each vial.
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Reaction: Stir the reactions at room temperature or a slightly elevated temperature (e.g., 60 °C) for a set time (e.g., 12-24 hours).
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Analysis: Monitor the reactions by TLC or LC-MS to determine the conversion to the desired product.
Quantitative Data: Effect of Catalyst and Solvent on Yield
The choice of catalyst and solvent can have a dramatic impact on the reaction outcome. For the reaction between 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide, the following trends have been observed:
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | RT | 72 | No Reaction | [1] |
| None | DCM | RT | 72 | No Reaction | [1] |
| None | Ethanol | RT | 72 | < 5 | [2] |
| p-TsOH (10) | Methanol | RT | 6 | 94 | [1] |
| Sc(OTf)₃ (5) | Methanol | 150 (µw) | 0.5 | 95 | [2] |
| Gd(OTf)₃ (5) | Methanol | 150 (µw) | 0.5 | 96 | [2] |
| HPW (2) | Ethanol | (µw) | 0.5 | up to 99 | [3] |
Issue 2: Side Reactions with Aliphatic Aldehydes
Q: I am using an aliphatic aldehyde in my GBB reaction and observing polymerization and/or the formation of Ugi adducts, leading to low yields of my desired imidazo[1,2-a]pyridine. How can I mitigate these side reactions?
A: Aliphatic aldehydes are known to be challenging substrates in GBB reactions because the corresponding Schiff bases are less stable and can readily polymerize.[3] Additionally, under certain conditions, the reaction may favor the classic Ugi four-component reaction pathway if a nucleophilic solvent or additive is present.
Strategies to Minimize Side Reactions:
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Catalyst Selection: The use of a strong Brønsted acid catalyst, such as a heteropolyacid (HPW), has been shown to be very effective for GBB reactions with aliphatic aldehydes, providing products in good to excellent yields.[3][4]
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Reaction Conditions: Microwave heating can accelerate the desired GBB cyclization, potentially outcompeting the polymerization side reaction.[3]
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Solvent Choice: While alcohols are generally good solvents for GBB reactions, their role as potential nucleophiles can sometimes lead to Ugi-type byproducts. If Ugi adducts are a significant issue, consider less nucleophilic solvents, although this may require further optimization of other reaction parameters.
Logical Relationship Diagram: Aliphatic Aldehyde Reactivity
References
Technical Support Center: Scale-Up Synthesis of 6-Chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up synthesis of 6-Chloroimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, formatted as a question-and-answer series.
Issue 1: Low Yield in the Initial Cyclocondensation Step
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Question: We are experiencing a lower than expected yield in the reaction between 2-amino-5-chloropyridine and 1,3-dichloroacetone during our pilot-scale run. What are the potential causes and how can we troubleshoot this?
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Answer: Low yields in this Tschitschibabin-type reaction on a larger scale can often be attributed to several factors that are less prominent at the lab scale. These include:
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Inadequate Mixing: As the reaction volume increases, ensuring homogenous mixing of the reactants becomes critical. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.
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Troubleshooting:
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Evaluate the efficiency of your stirring apparatus. Ensure the impeller design and stirring speed are adequate for the vessel geometry and reaction mass.
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Consider the order of addition. A slow, controlled addition of one reactant to the other can help maintain homogeneity and control the reaction rate.
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-
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Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature increase can lead to the formation of byproducts.
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Troubleshooting:
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Implement a robust cooling system for the reactor.
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Monitor the internal reaction temperature closely with a calibrated probe.
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Consider a slower addition rate of the limiting reagent to better manage the exotherm.
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-
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Side Reactions: At elevated temperatures or with prolonged reaction times, polymerization of 1,3-dichloroacetone or side reactions involving the aminopyridine can become more significant.
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Troubleshooting:
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Optimize the reaction temperature and time based on small-scale experiments and reaction monitoring (e.g., HPLC, TLC).
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Ensure the quality of the starting materials is high, as impurities can catalyze side reactions.
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Issue 2: Impurity Profile Changes on Scale-Up
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Question: We are observing new or higher levels of impurities in our crude this compound when producing it at a larger scale compared to our lab results. How can we identify and mitigate these?
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Answer: Changes in the impurity profile are a common challenge in process scale-up. The altered heat and mass transfer characteristics of a larger reactor can favor different reaction pathways.
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Potential Impurities:
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Over-alkylation products: Reaction of the product with the alkylating agent.
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Positional isomers: Depending on the reaction conditions, small amounts of other isomers could form.
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Degradation products: From uncontrolled exotherms or extended reaction times.
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Unreacted starting materials: Due to poor mixing or insufficient reaction time.
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Troubleshooting and Mitigation:
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Impurity Identification: Isolate the major impurities using preparative chromatography and characterize them by spectroscopic methods (NMR, MS). Knowing the structure of the impurity will provide clues about its formation pathway.
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Process Optimization: Once the impurity formation mechanism is understood, adjust the reaction conditions to minimize it. This could involve lowering the reaction temperature, changing the solvent, or adjusting the stoichiometry of the reactants.
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Purification Strategy: Develop a scalable purification method. While column chromatography is common in the lab, it is often not practical for large quantities. Consider:
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Recrystallization: This is a highly effective method for purifying solid products on a large scale. A thorough solvent screen should be performed to find the optimal solvent or solvent system.
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Acid-Base Extraction: The basicity of the imidazo[1,2-a]pyridine core can be used for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be re-isolated by basifying the aqueous layer.
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-
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Issue 3: Difficulties with Product Isolation and Crystallization
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Question: Our product is precipitating as an oil or a very fine powder that is difficult to filter on a large scale. How can we improve the physical properties of the solid for easier handling?
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Answer: Achieving a crystalline, easily filterable solid is crucial for efficient manufacturing.
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Troubleshooting Crystallization:
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Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. A solvent screen is highly recommended.
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Cooling Profile: The rate of cooling can significantly impact crystal size and morphology. A slow, controlled cooling profile is generally preferred to allow for the growth of larger crystals. Crash-cooling often leads to the formation of fine powders or oils.
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Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can promote the growth of well-defined crystals of the desired form.
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Anti-Solvent Addition: Adding a solvent in which the product is insoluble (an anti-solvent) to a solution of the product can induce crystallization. The rate of addition of the anti-solvent should be carefully controlled.
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Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling 1,3-dichloroacetone on a large scale?
A1: 1,3-dichloroacetone is a hazardous substance and requires careful handling, especially on a larger scale. Key safety concerns include:
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Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1]
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Corrosivity: It can cause severe skin burns and eye damage.[1]
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Lachrymator: It is a potent lachrymator (tear-producing agent).
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Handling Precautions:
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Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[2]
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Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3]
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Have an emergency eyewash and shower readily available.
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For large quantities, consider using a closed system for transfers to minimize exposure.
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Q2: Which solvents are typically used for the synthesis and purification of this compound?
A2: The choice of solvent depends on the specific reaction step and purification method.
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Synthesis: Acetonitrile is a common solvent for the initial cyclocondensation reaction.[4] Other polar aprotic solvents may also be suitable.
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Purification:
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Recrystallization: A mixed solvent system of ethyl acetate and a non-polar solvent like hexane is often used for recrystallization.
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Extraction: Ethyl acetate is commonly used for the extraction of the crude product from aqueous solutions.[4]
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Q3: How can we monitor the progress of the reaction on a large scale?
A3: In-process monitoring is crucial for ensuring the reaction goes to completion and for minimizing the formation of byproducts.
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High-Performance Liquid Chromatography (HPLC): This is a highly accurate and quantitative method for monitoring the disappearance of starting materials and the appearance of the product and any impurities.
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Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress. It is often used for rapid checks before a more detailed HPLC analysis.
Data Presentation
Table 1: Summary of a Typical Lab-Scale Synthesis of a this compound Derivative
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |
| 1. Cyclocondensation | 2-amino-5-chloropyridine, 1,3-dichloroacetone | Acetonitrile | Room Temperature | 12 h | Intermediate |
| 2. Neutralization & Extraction | Reaction Mixture from Step 1 | Water, NaHCO₃ (sat.), Ethyl Acetate | Room Temperature | N/A | Intermediate |
| 3. Further Functionalization (Example) | Intermediate from Step 2 | Varies depending on desired functionalization | Varies | Varies | Varies |
Note: This table is a generalized representation based on typical laboratory procedures. Yields are highly dependent on the specific reaction and subsequent functionalization steps.
Experimental Protocols
Protocol 1: Synthesis of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine (Intermediate)
This protocol is based on the initial cyclocondensation step and is intended for informational purposes. All work should be conducted by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
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Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-5-chloropyridine and acetonitrile.
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Reactant Addition: Slowly add a solution of 1,3-dichloroacetone in acetonitrile to the reactor via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below 30°C with external cooling.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
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Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. To the residue, add water and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. c. Extract the aqueous mixture with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: A simplified workflow for the synthesis of a this compound intermediate.
Caption: A logical diagram for troubleshooting low yields in the scale-up synthesis.
References
Technical Support Center: Efficient Imidazopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in imidazopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazopyridine synthesis?
A1: The majority of synthetic routes to imidazopyridines utilize 2-aminopyridine derivatives as the key starting material due to the binucleophilic nature of the exocyclic amino group and the endocyclic pyridinium nitrogen.[1][2] Other common reactants include aldehydes, ketones, α-halogenated carbonyl compounds, alkynes, and nitroolefins.[1][3][4]
Q2: Which catalytic systems are most effective for imidazopyridine synthesis?
A2: Transition metal catalysts are widely employed, with copper and palladium being the most prominent.[2][5]
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Copper catalysts (e.g., CuI, Cu(OAc)₂, CuO, CuBr) are versatile and often used for multicomponent reactions, oxidative cyclizations, and C-N coupling reactions like the Ullmann condensation.[2][3][4][6]
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Palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are particularly effective for C-N cross-coupling reactions (Buchwald-Hartwig amination).[5][7][8]
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Other metals like iron , zinc , and rhodium have also been successfully used.[2][3][5] Additionally, metal-free approaches using iodine or strong acids are available.[9][10]
Q3: What is the general mechanism for the formation of the imidazopyridine ring?
A3: The most common mechanism involves two main steps. First is the formation of a pyridinium salt intermediate by the reaction of a 2-aminopyridine with an electrophile (like an α-haloketone). This is followed by an in situ intramolecular cyclization to form the fused imidazole ring.[1][11]
Q4: Can imidazopyridine synthesis be performed under "green" or environmentally friendly conditions?
A4: Yes, several modern protocols focus on green chemistry principles. This includes using air or oxygen as a benign oxidant, performing reactions in water, employing reusable catalysts, and utilizing ultrasound or microwave assistance to reduce reaction times and energy consumption.[3][4][12] For instance, a copper-catalyzed one-pot procedure using air as the oxidant has been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield of the desired imidazopyridine. What are the potential causes and how can I fix it?
Answer: Low yields can stem from several factors. Systematically evaluate the following:
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Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[12]
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Catalyst Inactivity: The chosen catalyst may be suboptimal or may have degraded. For copper-catalyzed reactions, ensure the copper source is active; traditional Ullmann reactions sometimes required in situ activation of copper powder.[13] Screen a panel of different catalysts and ligands to find the most effective combination for your specific substrates.[5][6]
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Sub-optimal pH: The pH can be critical, especially in condensation reactions. Acidic conditions are often required when reacting with carboxylic acids, while a base is typically necessary for C-N coupling reactions to neutralize the generated acid.[12][14]
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Inefficient Water Removal: Condensation reactions produce water, which can inhibit the reaction equilibrium. If applicable, use a Dean-Stark trap for high-temperature reactions or add a compatible drying agent to the reaction mixture.[12]
-
Atmosphere Control: Many coupling reactions, particularly those involving palladium or copper(I), are sensitive to oxygen. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, some oxidative cyclizations explicitly require air or oxygen as the oxidant.[2][4]
Issue 2: Formation of Multiple Products or Impurities
Question: I am observing multiple spots on my TLC plate, suggesting side reactions or the formation of isomers. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge, often related to regioselectivity or side reactions.
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Regioisomer Formation: The imidazopyridine core has multiple nitrogen atoms that can be alkylated or arylated, leading to a mixture of isomers.[12] The regioselectivity is highly dependent on the reaction conditions:
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Base and Solvent: Screen different base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, THF) combinations. Nonpolar solvents may favor alkylation at a specific nitrogen atom.[12]
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Protecting Groups: Temporarily protecting one of the reactive nitrogens can direct the reaction to the desired position.
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-
Side Reactions: Undesired side reactions may be consuming your starting materials. For example, in reactions involving aldehydes, oxidation or self-condensation of the aldehyde can compete with the desired reaction. Ensure the purity of your starting materials and consider adjusting the order of addition of reagents.
Catalyst Selection & Optimization Data
The selection of an appropriate catalyst, solvent, and base is critical for maximizing reaction yield. The tables below summarize optimization data from various studies.
Table 1: Catalyst Screening for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines (Reaction of 2-aminopyridine with a nitroolefin)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuBr (10) | DMF | 80 | 90 | [4] |
| 2 | CuCl (10) | DMF | 80 | 85 | [6] |
| 3 | CuI (10) | DMF | 80 | 88 | [6] |
| 4 | Cu(OAc)₂ (10) | DMF | 80 | 78 | [6] |
| 5 | Cu₂O (10) | DMF | 80 | 40 | [6] |
| 6 | None | DMF | 80 | <5 | [4] |
Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed C-N Coupling (Reaction of 2-chloro-imidazo[4,5-b]pyridine with a pyridone nucleophile)
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 (Microwave) | 90 | [15] |
| 2 | Pd(OAc)₂/dppp | Cs₂CO₃ | Dioxane | 110 (Microwave) | 85 | [15] |
| 3 | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 (Microwave) | 75 | [14] |
| 4 | Pd₂(dba)₃/Xantphos | K₃PO₄ | Toluene | 100 | 68 | [14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines
This protocol is based on a domino reaction involving an aldehyde, a 2-aminopyridine, and a terminal alkyne.[2]
-
To a round-bottom flask, add:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)
-
NaHSO₄·SiO₂ (20 mol%)
-
-
Add toluene (5 mL) as the solvent.
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol describes a metal-free, three-component condensation reaction at room temperature.[10]
-
In a flask, dissolve:
-
2-Aminopyridine (1.0 mmol)
-
An aryl aldehyde (1.0 mmol)
-
Iodine (I₂) (5 mol%)
-
-
Add ethanol (5 mL) as the solvent and stir the mixture for 5 minutes at room temperature.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), a precipitate will form.
-
Filter the solid product and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for addressing low product yield.
Caption: A decision tree for catalyst selection based on reaction type.
Caption: The general two-step mechanism for imidazopyridine synthesis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing regioselectivity issues in imidazopyridine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the regioselective functionalization of imidazopyridines. The resources provided are intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of imidazo[1,2-a]pyridines so reactive?
A1: The C3 position of the imidazo[1,2-a]pyridine scaffold is inherently electron-rich, making it highly susceptible to attack by electrophiles and radicals.[1][2] This high reactivity is a primary reason why many functionalization reactions, such as halogenation, alkylation, and arylation, preferentially occur at this site.[2]
Q2: My reaction is functionalizing the C3 position, but I need to target the C5 position. How can I achieve this?
A2: Achieving C5 functionalization requires overcoming the intrinsic reactivity of the C3 position. Several strategies can be employed:
-
Directing Groups: Introducing a directing group onto the imidazopyridine core can steer the functionalization to a different position. For example, an N-methoxyamide directing group has been used to facilitate rhodium(III)-catalyzed C5 arylation.[3]
-
Photocatalysis: Visible light-induced methods have been developed for the C5 alkylation of imidazo[1,2-a]pyridines using eosin Y as a photocatalyst.[4]
-
Steric Hindrance: If the C3 position is sterically hindered by a bulky substituent, this can favor functionalization at the less hindered C5 position.
Q3: I am observing a mixture of regioisomers in my C-H functionalization reaction. How can I improve the selectivity?
A3: A mixture of regioisomers is a common problem. To improve selectivity, consider the following:
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal (e.g., Pd, Rh, Cu) and the associated ligands can significantly influence the regioselectivity.[5][6] Experiment with different catalyst/ligand combinations to find the optimal system for your desired isomer.
-
Reaction Conditions: Modifying the solvent, temperature, and reaction time can alter the kinetic and thermodynamic control of the reaction, thereby influencing the regioselectivity.[7]
-
Directing Groups: As mentioned in Q2, a well-chosen directing group is one of the most effective ways to control the position of functionalization.
Q4: What are the best practices for regioselective halogenation of imidazo[1,2-a]pyridines?
A4: For regioselective halogenation, particularly at the C3 position, transition-metal-free methods have proven effective.[8] Using reagents like sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) can provide good yields of 3-chloro or 3-bromo imidazo[1,2-a]pyridines without the need for a directing group.[8][9] To avoid over-halogenation, it is crucial to control the stoichiometry of the halogenating agent and consider a slow, dropwise addition to the reaction mixture.[10]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in C-H Arylation (Mixture of C3 and C5 isomers)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired C5-arylated product with significant C3-arylation byproduct. | The intrinsic reactivity of the C3 position is dominating the reaction pathway. | 1. Introduce a Directing Group: Employ a directing group, such as N-methoxyamide, known to favor C5 functionalization.[3] 2. Optimize Catalyst System: For rhodium-catalyzed reactions, ensure the correct catalyst loading and consider additives that may enhance C5 selectivity. 3. Adjust Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable C5-functionalized product in some cases. |
| Reaction is not proceeding to completion, resulting in starting material and a mixture of isomers. | Inefficient catalyst activation or suboptimal reaction conditions. | 1. Screen Solvents: The polarity of the solvent can influence the reaction outcome. Test a range of solvents to find one that favors the desired regioselectivity. 2. Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion, but be mindful of potential side reactions. 3. Check Reagent Purity: Ensure all starting materials and reagents are pure, as impurities can poison the catalyst. |
Guide 2: Over-halogenation and Lack of Selectivity
| Symptom | Possible Cause | Suggested Solution |
| Formation of di- or tri-halogenated products, even with controlled stoichiometry. | The mono-halogenated product is more reactive than the starting material. | 1. Use a Milder Halogenating Agent: If using a highly reactive agent like N-bromosuccinimide (NBS), switch to a milder alternative. 2. Slow Addition: Add the halogenating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.[10] 3. Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second halogenation.[10] |
| Halogenation is occurring at undesired positions on the pyridine ring. | The reaction conditions are too harsh, leading to a loss of selectivity. | 1. Transition-Metal-Free Conditions: Opt for a transition-metal-free method, such as using sodium chlorite or bromite, which has shown high selectivity for the C3 position.[8][11] 2. Protecting Groups: If necessary, use protecting groups to block other reactive sites on the molecule. |
Quantitative Data
Table 1: Regioselective C3-Halogenation of Imidazo[1,2-a]pyridines
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 3-Halogenated Product (%) | Reference |
| NaClO₂ | Toluene | 60 | 10 | 64 | [8] |
| NaBrO₂ | DMF | 40 | 10 | 85 | [9] |
| NBS | CH₂Cl₂ | Room Temp | 2 | 90 | [10] |
Table 2: Comparison of C-H Functionalization Methods
| Reaction Type | Position | Catalyst/Conditions | Yield (%) | Reference |
| C3-Formylation | C3 | Rose Bengal, Visible Light | 81-95 | [4] |
| C3-Cyanomethylation | C3 | fac-Ir(ppy)₃, Visible Light | - | [4] |
| C5-Alkylation | C5 | Eosin Y, Visible Light | - | [4] |
| C5-Arylation | C5 | Rh(III) catalyst, N-methoxyamide directing group | - | [3] |
| C3-Alkylation | C3 | Lewis Acid Catalyst | 86-93 | [12] |
Experimental Protocols
Protocol 1: Regioselective C3-Chlorination using Sodium Chlorite
This protocol is adapted from a transition-metal-free method for the C3-halogenation of imidazo[1,2-a]pyridines.[8]
Materials:
-
Imidazo[1,2-a]pyridine (0.5 mmol)
-
Sodium chlorite (NaClO₂) (1.0 mmol)
-
Acetic acid (2.0 mmol)
-
Toluene (2 mL)
Procedure:
-
To a reaction vessel, add imidazo[1,2-a]pyridine (0.5 mmol), sodium chlorite (1.0 mmol), and toluene (2 mL).
-
Add acetic acid (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-chloro-imidazo[1,2-a]pyridine.
Protocol 2: Directing Group-Assisted C5-Arylation
This protocol is a general representation based on the rhodium(III)-catalyzed C5-functionalization strategy.[3]
Materials:
-
N-methoxy-imidazo[1,2-a]pyridine-3-carboxamide (starting material with directing group)
-
Arylating agent (e.g., an arylboronic acid)
-
Rh(III) catalyst (e.g., [RhCp*Cl₂]₂)
-
Oxidant (e.g., AgOAc)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine the N-methoxy-imidazo[1,2-a]pyridine-3-carboxamide, arylating agent, Rh(III) catalyst, and oxidant.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-120°C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the C5-arylated product.
-
The directing group can be subsequently removed if desired.
Visualizations
Caption: A general workflow for troubleshooting regioselectivity issues.
Caption: Role of a directing group in C5 functionalization.
Caption: Competition between C3 and C5 functionalization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of 6-Substituted Imidazopyridines
Imidazopyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including promising anticancer properties.[1][2] The versatility of the imidazopyridine scaffold allows for substitutions at various positions, with modifications at the 6-position proving particularly fruitful in the development of potent and selective anticancer agents.[3] This guide provides a comparative overview of the anticancer activity of different 6-substituted imidazopyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Anticancer Activity
The anticancer efficacy of 6-substituted imidazopyridines has been evaluated against a range of human cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for representative 6-substituted imidazopyridine derivatives against various cancer cell lines.
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13k | Quinazoline derivative | HCC827 (Non-small cell lung cancer) | 0.09 | [4] |
| A549 (Non-small cell lung cancer) | 0.23 | [4] | ||
| H1975 (Non-small cell lung cancer) | 0.16 | [4] | ||
| MCF-7 (Breast cancer) | 0.43 | [4] | ||
| HCT116 (Colon cancer) | 0.35 | [4] | ||
| Compound 35 | Amide derivative | T47D (Breast cancer) | 7.9 | [5] |
| MCF-7 (Breast cancer) | 9.4 | [5] | ||
| IP-5 | Not Specified | HCC1937 (Breast cancer) | 45 | [6] |
| IP-6 | Not Specified | HCC1937 (Breast cancer) | 47.7 | [6] |
| IP-7 | Not Specified | HCC1937 (Breast cancer) | 79.6 | [6] |
| Compound 6d | S-aryl moiety | HepG2 (Liver carcinoma) | Not specified, but showed activity | [7] |
| Compound 6i | S-aryl moiety | HepG2 (Liver carcinoma) | Not specified, but showed activity | [7] |
Note: The specific structures of the 6-substituents for IP-5, IP-6, IP-7, Compound 6d, and Compound 6i are detailed in the cited literature.
The data clearly indicates that the nature of the 6-substituent plays a crucial role in determining the anticancer potency. For instance, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, exhibited potent submicromolar inhibitory activity against a panel of cancer cell lines.[4] In contrast, other derivatives show activity in the micromolar range.
Mechanisms of Anticancer Action
The anticancer effects of 6-substituted imidazopyridines are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][8]
Induction of Apoptosis:
Several studies have demonstrated that these compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][3] For example, a novel imidazopyridine derivative, compound 9i, was found to induce apoptosis in human cervical cancer cells (HeLa) by upregulating pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of the caspase cascade.[1] Similarly, certain 6-substituted imidazopyridines induced cell death in colon cancer cell lines (HT-29 and Caco-2) via the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[3]
Inhibition of Signaling Pathways:
A primary mechanism of action for many 6-substituted imidazopyridines is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][8][9] Compound 13k was identified as a potent inhibitor of PI3Kα, leading to cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells.[4] Another compound, 35 , also demonstrated PI3Kα inhibitory activity and induced cell cycle arrest and apoptosis in T47D breast cancer cells.[5] The inhibition of this pathway disrupts crucial cellular processes such as cell growth, proliferation, and survival.
Below is a diagram illustrating the general mechanism of PI3K/Akt/mTOR pathway inhibition by 6-substituted imidazopyridines.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-substituted imidazopyridines.
Experimental Protocols
The evaluation of the anticancer activity of 6-substituted imidazopyridines involves a series of in vitro assays. Below are the detailed methodologies for the key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-substituted imidazopyridine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for evaluating the anticancer activity of these compounds.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast biological activities and potential in developing targeted and potent anticancer agents with minimal toxicity.[1][2] The anticancer efficacy of these compounds is highly dependent on the substitution patterns on the core structure, leading to a wide array of derivatives with diverse mechanisms of action.[1][2] This guide provides a comparative analysis of 6-Chloroimidazo[1,2-a]pyridine derivatives against other notable imidazopyridine anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations.
Overview of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant anticancer effects across a range of cancer cell lines, including breast, lung, colon, cervical, and liver cancers.[3] Their mechanisms of action are varied and include the inhibition of key cellular pathways and proteins crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, tubulin polymerization, cyclin-dependent kinases (CDKs), and KRAS G12C.[1][2][3][4]
6-Substituted Imidazo[1,2-a]pyridines: A Focus on 6-Chloro Derivatives
Substitution at the 6-position of the imidazo[1,2-a]pyridine ring has been a key area of investigation for developing potent anticancer agents. A range of 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2, without significant toxicity to normal white blood cells.[5] These compounds have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 3 and 8.[5]
Specifically, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and identified as potent PI3Kα inhibitors.[6] One of the most potent compounds in this series, 13k , exhibited IC50 values ranging from 0.09 µM to 0.43 µM against various cancer cell lines and induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM.[6]
Comparative Analysis with Other Imidazopyridine Anticancer Agents
The broader family of imidazopyridine derivatives encompasses a variety of compounds with distinct anticancer profiles. This section compares 6-chloro-substituted derivatives with other key classes of imidazopyridine anticancer agents.
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it a prime target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.[1][7] For instance, a novel imidazo[1,2-a]pyridine compound, referred to as compound 6 , was found to inhibit the proliferation of melanoma and cervical cancer cells by reducing the levels of phospho-AKT and phospho-mTOR.[7] This inhibition leads to G2/M cell cycle arrest and apoptosis.[7]
Covalent KRAS G12C Inhibitors
The KRAS G12C mutation is a significant driver in several intractable cancers. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold to develop covalent inhibitors targeting this mutation.[4] By employing a scaffold hopping strategy, researchers have synthesized derivatives bearing a propargylamide moiety that demonstrate potent antiproliferative activities.[4] Notably, compound I-11 showed significant selectivity for KRAS G12C-mutated NCI-H358 cells (IC50 = 0.86 µM) over KRAS G12S-mutated A549 cells (IC50 = 14.32 µM).[4]
Tubulin Polymerization Inhibitors
Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Imidazopyridine-triazole conjugates have been reported as potential tubulin polymerization inhibitors.[8] Compounds 14 and 15 from this series displayed potent activity against the A549 lung cancer cell line with IC50 values of 0.51 µM and 0.63 µM, respectively, and were shown to inhibit tubulin polymerization.[8]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of various imidazopyridine derivatives.
Table 1: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | HCC827 (Non-small cell lung cancer) | 0.09 - 0.43 | PI3Kα Inhibition, G2/M Arrest, Apoptosis | [6] |
| Various 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon cancer) | Not specified | Apoptosis via mitochondrial pathway | [5] |
Table 2: Anticancer Activity of Other Imidazopyridine Derivatives
| Compound Class | Representative Compound(s) | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| PI3K/Akt/mTOR Inhibitors | Compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 | Inhibition of p-AKT and p-mTOR, G2/M Arrest, Apoptosis | [7] |
| Covalent KRAS G12C Inhibitors | I-11 | NCI-H358 (KRAS G12C) | 0.86 | Covalent inhibition of KRAS G12C | [4] |
| Tubulin Polymerization Inhibitors | 14 , 15 | A549 (Lung cancer) | 0.51, 0.63 | Tubulin polymerization inhibition | [8] |
| Mitochondrial Pathway Inducers | Compound 9i | HeLa (Cervical) | Not specified | Induction of mitochondrial pathway-mediated apoptosis | [9] |
| General Anticancer Agents | La23 | HeLa (Cervical) | 15.32 | Induction of apoptosis via p53/Bax mitochondrial pathway | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazopyridine compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[11]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-AKT, p-mTOR, p53, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.
General Workflow for Anticancer Drug Screening
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 9. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Validating 6-Chloroimidazo[1,2-a]pyridine as a PI3K Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Chloroimidazo[1,2-a]pyridine's potential as a Phosphoinositide 3-kinase (PI3K) inhibitor against other established alternatives. While specific quantitative data for this compound is emerging, this document leverages available data on structurally related imidazo[1,2-a]pyridine derivatives to provide a valuable comparative framework. Supporting experimental data and detailed protocols for key validation assays are included to aid researchers in their evaluation.
Comparative Inhibitory Activity of PI3K Inhibitors
The PI3K family of enzymes, particularly the Class I isoforms (α, β, δ, γ), are critical regulators of cell growth, proliferation, and survival, making them key targets in cancer therapy.[1] The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against the PI3Kα isoform, alongside established pan- and isoform-selective PI3K inhibitors for comparison.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Notes |
| Imidazo[1,2-a]pyridine Derivative 1 | PI3Kα Inhibitor | 150[2] | Not Reported | Not Reported | Not Reported | A promising derivative with nanomolar potency against PI3Kα.[2] |
| Imidazo[1,2-a]pyridine Derivative 2 | PI3Kα Inhibitor | 2.8[3] | 170[3] | Not Reported | 230[3] | Highly potent and selective for the PI3Kα isoform.[3] |
| Alpelisib (BYL719) | PI3Kα-selective | 5[4] | >1000[5] | 290[5] | 250[5] | FDA-approved for certain breast cancers with PIK3CA mutations.[6] |
| Buparlisib (BKM120) | Pan-PI3K | 52[7] | 166[7] | 116[7] | 262[7] | A potent pan-PI3K inhibitor that has been evaluated in numerous clinical trials.[7] |
| Idelalisib (CAL-101) | PI3Kδ-selective | 8600[8] | 4000[8] | 2.5[5] | 2100[8] | FDA-approved for certain hematological malignancies.[3] |
Note: Data for imidazo[1,2-a]pyridine derivatives are used as a proxy for this compound due to the absence of specific public data for the latter. The presented IC50 values are sourced from various publications and may have been determined under different assay conditions.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that PI3K inhibitors are designed to disrupt. Understanding this pathway is essential for interpreting the mechanism of action of these inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in In Vivo Models
A detailed guide for researchers and drug development professionals on the in vivo performance of imidazo[1,2-a]pyridine derivatives, with a focus on anticancer applications. This guide provides a comparative analysis of available experimental data, detailed methodologies for key in vivo studies, and visualizations of the relevant signaling pathways.
Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent anticancer activities, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and c-Met. The following tables summarize the in vivo efficacy of two notable imidazo[1,2-a]pyridine derivatives in xenograft models.
Table 1: In Vivo Efficacy of a c-Met Inhibitor (Compound 22e)
| Compound | Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| Compound 22e | EBC-1 Xenograft | EBC-1 (c-Met amplified) | 50 mg/kg, oral administration | 62.9% tumor growth inhibition | [1] |
| 100 mg/kg, oral administration | 75.0% tumor growth inhibition | [1] |
Table 2: In Vivo Efficacy of a PI3K/mTOR Inhibitor
| Compound | Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | Human cervical tumor xenograft | HeLa | 50 mg/kg | Significant inhibition of tumor growth | [2] |
Experimental Protocols
EBC-1 Xenograft Model for c-Met Inhibitor (Compound 22e) Evaluation
This protocol outlines the methodology used to assess the in vivo antitumor efficacy of Compound 22e, a potent c-Met inhibitor.
1. Cell Culture and Animal Model:
-
EBC-1 human non-small cell lung cancer cells, which have MET gene amplification, are cultured in appropriate media.
-
Athymic nude mice are used as the host for tumor xenografts.
2. Tumor Implantation:
-
EBC-1 cells are harvested and suspended in a suitable medium.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
3. Treatment Regimen:
-
When the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Compound 22e (formulated as a methanesulfonic salt) is administered orally at doses of 50 mg/kg and 100 mg/kg.
-
The treatment is typically administered daily for a period of 21 days.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Animal body weight is monitored to assess toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.[1]
HeLa Xenograft Model for PI3K/mTOR Inhibitor Evaluation
This protocol provides a general framework for evaluating the in vivo efficacy of anticancer agents using a HeLa cell xenograft model.
1. Cell Culture and Animal Model:
-
HeLa human cervical cancer cells are maintained in culture.
-
Immunocompromised mice, such as athymic nude mice, are used for the study.
2. Tumor Implantation:
-
HeLa cells are harvested and prepared as a single-cell suspension.
-
Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
3. Treatment Administration:
-
Once tumors are established, mice are grouped for treatment.
-
The investigational compound, in this case, the 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, is administered at a dose of 50 mg/kg. The route of administration (e.g., oral, intraperitoneal) is determined by the compound's properties.
4. Monitoring and Endpoint:
-
Tumor growth is monitored by measuring tumor dimensions at regular intervals.
-
The study endpoint is reached when tumors in the control group achieve a predetermined size.
-
The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.[2]
Signaling Pathways and Mechanisms of Action
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway leads to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, and invasion. Compound 22e is a potent inhibitor of this pathway.
Caption: c-Met signaling pathway and the inhibitory action of Compound 22e.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of potent and selective inhibitors of key oncogenic pathways. While in vivo efficacy data for specific 6-Chloroimidazo[1,2-a]pyridine derivatives is currently limited in publicly accessible literature, the significant antitumor activity demonstrated by other derivatives in this class, such as the c-Met inhibitor 22e and various PI3K/mTOR inhibitors, underscores the therapeutic potential of this chemical family. Further research is warranted to explore the in vivo efficacy of 6-chloro substituted analogs and to fully elucidate their therapeutic index for various cancer indications.
References
The Pivotal Role of the 6-Chloro Substituent in Imidazo[1,2-a]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships
The 6-chloroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. The strategic placement of a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core profoundly influences the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer, anti-inflammatory, and kinase-inhibitory activities. Experimental data is presented to offer a clear comparison of their performance against various biological targets.
Anticancer Activity: Targeting Colon Cancer and Kinases
Recent studies have highlighted the potential of 6-substituted imidazo[1,2-a]pyridines as potent anticancer agents. A range of these compounds has demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2, often without notable toxicity to normal white blood cells.[1] The mechanism of action for these compounds appears to involve the induction of apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[1]
Furthermore, the imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors of key kinases involved in cancer progression, such as PI3Kα and Nek2. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors, with some compounds exhibiting submicromolar inhibitory activity against various tumor cell lines.[2] In the pursuit of Nek2 inhibitors for the treatment of gastric cancer, a series of imidazo[1,2-a]pyridine derivatives were investigated, leading to the discovery of compounds with potent antiproliferative activity.[3]
Comparative Anticancer Activity Data
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Series of 6-substituted imidazo[1,2-a]pyridines | Apoptosis Induction | HT-29, Caco-2 | Varies | [1] |
| 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | HCC827 | 0.09 - 0.43 | [2] |
| 28e (an imidazo[1,2-a]pyridine derivative) | Nek2 | MGC-803 | 0.038 | [3] |
Anti-inflammatory Activity: Selective COX-2 Inhibition
Imidazo[1,2-a]pyridine derivatives have also been explored as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The design of these inhibitors often focuses on introducing specific pharmacophores that can interact with the secondary pocket of the COX-2 active site. Molecular modeling studies have shown that a methylsulfonyl group can be effectively inserted into this pocket, forming hydrogen bonds with key residues like Arg-513 and His-90.[4][5] This has led to the development of potent and selective COX-2 inhibitors with promising in vivo analgesic activity.[4][5]
Comparative COX-2 Inhibitory Activity Data
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Analgesic Activity (ED50 mg/kg) | Reference |
| 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | COX-2 | 0.05 | High | 12.38 | [4][5] |
| 5e, 5f | COX-2 | 0.05 | 51.3 - 897.1 | Not reported | [4] |
| 6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) | COX-2 | 0.07 - 0.18 | 57 - 217 | Not reported | [6] |
Kinase Inhibition: Targeting SIK1 and DPP-4
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the inhibition of other kinases such as Salt-Inducible Kinase 1 (SIK1) and Dipeptidyl Peptidase-4 (DPP-4). A structure-activity relationship study of an imidazo[1,2-a]pyridine series led to the identification of potent and selective SIK1 inhibitors.[7] By optimizing the substitution pattern on a phenyl ring, researchers were able to significantly increase both the potency for SIK1 and the selectivity against SIK2 and SIK3.[7]
In the context of type 2 diabetes, a new series of DPP-4 inhibitors based on the imidazo[1,2-a]pyridine scaffold were designed. Docking studies revealed that the pyridine moiety of the imidazo[1,2-a]pyridine ring can provide an additional π-π interaction with Phe357 of DPP-4, contributing to the inhibitory activity.[8]
Comparative Kinase Inhibitory Activity Data
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| 27 | SIK1 | Subnanomolar | >100-fold vs SIK2/SIK3 | [7] |
| 5d | DPP-4 | 0.13 | DPP-8/DPP-4 = 215, DPP-9/DPP-4 = 192 | [8] |
Experimental Protocols
General Synthesis of this compound Analogs:
A common synthetic route involves the reaction of a substituted 2-aminopyridine with an α-haloketone. For 6-chloro analogs, 2-amino-5-chloropyridine is a key starting material.
-
Synthesis of 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile: To a solution of 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile in anhydrous ethanol, piperidine and 4-(dimethylamino)benzaldehyde are added. The mixture is then refluxed for 12 hours. The resulting precipitate is isolated by vacuum filtration, washed with cold methanol, and dried.[9]
In Vitro Kinase Inhibition Assays:
-
PI3Kα Inhibition Assay: The inhibitory activity against PI3Kα is often determined using a scintillation proximity assay.[10]
-
COX-2 Inhibition Assay: The COX-2 inhibitory activities can be assessed using a fluorescent Cayman kit.[4][5]
Cell-Based Assays:
-
Cell Proliferation Assay: The effect of compounds on the proliferation of cancer cell lines such as HT-29, Caco-2, and HCC827 is typically measured using standard methods like the MTT or SRB assay.[1][2][10]
In Vivo Analgesic Activity:
-
Writhing Test: The analgesic effects of COX-2 inhibitors can be determined in animal models, such as the acetic acid-induced writhing test in mice.[4][5]
Visualizing the SAR Logic
The following diagram illustrates the general structure-activity relationship for the this compound scaffold, highlighting key positions for modification and their impact on biological activity.
Caption: General SAR of this compound Analogs.
Signaling Pathway Inhibition: Wnt/β-catenin Pathway
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, independent of GSK-3β activity.[11]
Caption: Inhibition of the Wnt/β-catenin Signaling Pathway.
References
- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Spectrum of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the exploration of novel chemical scaffolds with potent antifungal activity. Among these, imidazo[1,2-a]pyridine derivatives have garnered considerable attention. This guide provides a comparative analysis of the antifungal spectrum of a specific subclass, the 6-Chloroimidazo[1,2-a]pyridine derivatives, supported by available experimental data.
Comparative Antifungal Activity
Recent studies have focused on synthesizing and evaluating the antifungal efficacy of various this compound derivatives. The primary method for quantifying antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives demonstrated notable activity against the clinically relevant yeast, Candida parapsilosis.[1] The biological evaluation of ten synthesized derivatives revealed MIC values ranging from 19.36 µM to 89.38 µM against a clinical strain of this pathogen.[1] This preliminary research highlights the potential of this scaffold in developing new agents to combat increasingly difficult-to-treat fungal infections.[1]
While data on a broader spectrum of fungi for the 6-chloro substituted derivatives is still emerging, research on related imidazo[1,2-a]pyridine analogs provides valuable context. For instance, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were tested against a resistant strain of Candida albicans.[2] Four of the ten synthesized compounds exhibited significant activity, with MICs below 300 μmol/L.[2] Notably, one derivative, 10i, was found to be particularly potent with an MIC of 41.98 μmol/L.[2]
Furthermore, imidazo[1,2-a]pyridine-based chalcone hybrids have been investigated for their activity against the opportunistic mold Aspergillus fumigatus.[3] All tested compounds showed moderate antifungal activity, with MICs in the range of 47.65 to 180.94 µM.[3] The unsubstituted compound in this series displayed the best activity with an MIC of 47.65 µM.[3]
These findings collectively suggest that the imidazo[1,2-a]pyridine scaffold is a promising foundation for the development of novel antifungal agents. The 6-chloro substitution, in particular, has shown efficacy against Candida species, warranting further investigation against a wider array of fungal pathogens.
Table 1: Antifungal Activity of this compound Derivatives and Related Analogs
| Derivative Class | Fungal Species | MIC Range (µM) | Reference |
| (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles | Candida parapsilosis (clinical strain) | 19.36 - 89.38 | [1] |
| 3-imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans (resistant strain) | < 300 (active compounds) | [2] |
| Imidazo[1,2-a]pyridine-based chalcones | Aspergillus fumigatus (clinical strain) | 47.65 - 180.94 | [3] |
Experimental Protocols
The determination of the antifungal activity of these compounds typically follows standardized microdilution methods. The following is a generalized protocol based on the methodologies described in the cited literature.
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution or culture medium (e.g., RPMI-1640). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is then further diluted to achieve the final desired inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of each compound are then prepared in the culture medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the compound dilutions is inoculated with the prepared fungal suspension. Positive (fungi with medium, no compound) and negative (medium only) controls are also included. The plates are then incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. The growth can be assessed visually or by using a spectrophotometer to measure the optical density. Some studies may also employ a colorimetric indicator, such as MTT, to detect fungal growth inhibition.[3]
Experimental Workflow
The logical flow of the experimental process for evaluating the antifungal spectrum of new chemical entities is depicted below.
Caption: Workflow for Antifungal Susceptibility Testing.
Potential Mechanism of Action
The primary mechanism of action for many azole antifungal drugs, which share a nitrogen-containing heterocyclic structure with imidazo[1,2-a]pyridines, is the inhibition of the enzyme lanosterol 14α-demethylase.[4][5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5][6] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, ultimately leading to cell death. While the specific molecular targets of this compound derivatives are yet to be fully elucidated, it is plausible that they may share a similar mechanism of action. Further research, including molecular docking studies and enzymatic assays, is necessary to confirm this hypothesis.
References
- 1. journalajocs.com [journalajocs.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Chloroimidazo[1,2-a]pyridine-based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 6-Chloroimidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors. However, off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies.
The development of selective kinase inhibitors remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[1] A degree of promiscuity, however, may be beneficial in certain therapeutic contexts by targeting redundant signaling pathways.[1] The imidazo[1,2-a]pyridine core is a versatile scaffold found in numerous kinase inhibitors targeting a range of kinases, including Aurora kinases, Polo-like kinases (PLK), and Janus kinases (JAK).[2][3][4] This guide focuses on derivatives featuring a 6-chloro substitution, a modification often employed to modulate potency and selectivity.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of representative this compound-based compounds against a panel of kinases. These data, extracted from various studies, facilitate a direct comparison of their potency and selectivity.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinases (Inhibition > 80% @ 1µM) | Reference |
| Compound 28c | Aurora-A | 160 (p-T288 in Hela cells) | VEGFR1, GSK3β | [2] |
| Compound 40f | Aurora-A | 15 (biochemical), 70 (p-T288 in Hela cells) | VEGFR1 | [2] |
| Compound 27e | FLT3, Aurora-A, -B, -C | % control: 3.4 (Aurora-A), 1 (Aurora-B), 16 (Aurora-C) @ 1µM | FLT1, JAK2, RET, PDGFRB | [5] |
| Compound 36 | PLK1 | Potent and Selective (Specific IC50 not detailed in abstract) | Not specified in abstract | [3] |
Note: Data for compounds 28c, 40f, and 27e are based on the broader imidazo[4,5-b]pyridine and imidazo[1,5-a]pyrazine scaffolds, respectively, which share structural similarities with the imidazo[1,2-a]pyridine core. Specific cross-reactivity data for a wide panel of this compound inhibitors is not extensively consolidated in the public domain, necessitating comparison with structurally related compounds.
In-Depth Look at a Dual FLT3/Aurora Kinase Inhibitor
Compound 27e , an imidazo[4,5-b]pyridine derivative, demonstrates the potential for dual targeting. While potently inhibiting Aurora kinases A, B, and C, it also shows significant activity against FLT3, a key target in acute myeloid leukemia (AML).[5] Its cross-reactivity profile, determined at a 1µM concentration, revealed potent inhibition of other receptor tyrosine kinases including FLT1, JAK2, RET, and PDGFRB.[5] This polypharmacological profile could contribute to its efficacy in complex diseases like cancer.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays commonly employed in cross-reactivity profiling.
Kinase Selectivity Profiling (General Protocol)
This assay is crucial for determining the selectivity of a compound against a broad range of kinases.
-
Compound Preparation : The test compound is serially diluted to a range of concentrations, typically starting from a high concentration (e.g., 10 µM).
-
Kinase Panel : A large panel of purified recombinant kinases (e.g., KINOMEScan with 442 kinases or the MRC-PPU Express Screen with 50 kinases) is utilized.[2][5]
-
Binding/Activity Assay :
-
Binding Assays (e.g., KINOMEScan) : The ability of the test compound to displace a proprietary ligand from the ATP-binding site of each kinase is measured. The results are often reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.[5]
-
Enzymatic Assays : The inhibitory effect of the compound on the phosphotransferase activity of each kinase is measured. This is typically done by quantifying the phosphorylation of a specific substrate using methods like radiometric assays (³³P-ATP) or fluorescence-based assays.
-
-
Data Analysis : For enzymatic assays, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated. For binding assays, selectivity scores, such as the S(10) score (number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested), can be determined to quantify selectivity.[5]
Cellular Target Engagement Assays
These assays confirm that the inhibitor can engage its target within a cellular context.
-
Cell Culture : A relevant cell line (e.g., Hela for Aurora kinase inhibitors, MOLM-13 for FLT3 inhibitors) is cultured under standard conditions.[2][5]
-
Compound Treatment : Cells are treated with the inhibitor at various concentrations for a specified period.
-
Target Phosphorylation Analysis : The phosphorylation status of the direct downstream substrate of the target kinase is assessed as a biomarker of target engagement. For example, autophosphorylation of Aurora-A at Threonine 288 (p-T288) or phosphorylation of Histone H3 at Serine 10 (p-HH3) for Aurora-B.[2]
-
Detection : Western blotting or cell-based ELISA is used to quantify the levels of the phosphorylated substrate relative to the total protein.
-
Data Analysis : Cellular IC50 values are determined by plotting the percentage of inhibition of substrate phosphorylation against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the complex interplay of signaling pathways and the experimental process for evaluating inhibitors is crucial for a comprehensive understanding.
References
- 1. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Therapeutic Potential of 6-Chloroimidazo[1,2-a]pyridine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Chloroimidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The 6-chloro substitution on the imidazo[1,2-a]pyridine scaffold is a key structural feature that has been explored for the development of novel therapeutic agents.[3][4] Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][7] Some imidazo[1,2-a]pyridine derivatives have also been found to induce cancer cell death through the release of cytochrome c and the activation of caspases 3 and 8.[8]
Comparative Analysis of Therapeutic Potential in Xenograft Models
To provide a comprehensive assessment, this guide compares the in vivo performance of a representative imidazo[1,2-a]pyridine derivative against standard-of-care therapies in well-established xenograft models.
Data Presentation
The following tables summarize the quantitative data on the antitumor efficacy of a representative imidazo[1,2-a]pyridine PI3K inhibitor and standard-of-care drugs in different xenograft models.
Table 1: In Vivo Efficacy of an Imidazo[1,2-a]pyridine Derivative (PI3K Inhibitor) in a HeLa Cervical Cancer Xenograft Model
| Compound | Dosage | Xenograft Model | Tumor Growth Inhibition (TGI) | Citation |
| Imidazo[1,2-a]pyridine Derivative 12 | 25 mg/kg (intraperitoneal) | Mouse HeLa xenograft | 37% | [9] |
Table 2: In Vivo Efficacy of Standard-of-Care Agents in Relevant Xenograft Models
| Compound | Dosage | Xenograft Model | Tumor Growth Inhibition (TGI) | Citation |
| Cisplatin | Not specified | HT-29 colon cancer xenograft | Effective at decreasing mitotic activity and cell viability | [10] |
| Gefitinib | Not specified | H358R (cisplatin-resistant) NSCLC xenograft | 52.7% ± 3.1% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of xenograft studies. Below is a generalized protocol for assessing the efficacy of a small molecule inhibitor like this compound in a subcutaneous xenograft model.
Xenograft Model Establishment and Drug Administration
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer, or HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent graft rejection.
-
Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Formulation and Administration: The investigational compound (e.g., this compound) is formulated in an appropriate vehicle. Administration can be performed via various routes, such as oral gavage, intraperitoneal injection, or intravenous injection, at a predetermined dosing schedule. The control group receives the vehicle only.
-
Endpoint and Data Collection: The study is terminated when tumors in the control group reach a specified maximum size, or after a defined treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
Signaling Pathways and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
Imidazo[1,2-a]pyridine derivatives frequently target the PI3K/Akt/mTOR pathway. The diagram below illustrates the key components of this signaling cascade and the point of inhibition.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual chemotherapy and photodynamic therapy in an HT-29 human colon cancer xenograft model using SN-38-loaded chlorin-core star block copolymer micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Benchmarking 6-Chloroimidazo[1,2-a]pyridine Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer potential of 6-Chloroimidazo[1,2-a]pyridine and its derivatives against established anticancer drugs. The data presented is based on a comprehensive review of preclinical studies, summarizing cytotoxic activity, mechanisms of action, and key signaling pathways.
Executive Summary
Imidazo[1,2-a]pyridine derivatives, including those with a 6-chloro substitution, have emerged as a promising class of heterocyclic compounds with significant anticancer properties. In vitro studies demonstrate their ability to inhibit the proliferation of various cancer cell lines, often with efficacy comparable to or exceeding that of conventional chemotherapeutic agents. The primary mechanism of action appears to be the induction of apoptosis, frequently mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. This guide benchmarks the performance of these compounds against well-known anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel, providing a data-driven resource for the research and drug development community.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 6-substituted imidazo[1,2-a]pyridine derivatives and standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HT-29 (Colon) | Reference |
| 6-substituted imidazo[1,2-a]pyridine derivatives | ~5.99 µM | 43.4 - 39.0 µM | Data not available | Excellent activity | [1] |
| Doxorubicin | > 20 µM | 2.5 µM | 12.2 µM | Data not available | [2][3] |
| Cisplatin | 16.48 - 23.4 µM | Data not available | Data not available | Data not available | [4][5] |
| Paclitaxel | 1.35 nM | Data not available | Data not available | Data not available |
Note: Data for "this compound" specifically is limited; the values presented are for closely related 6-substituted derivatives. IC50 values can vary based on experimental conditions.
Mechanism of Action: Induction of Apoptosis and PI3K/Akt Pathway Inhibition
Studies on 6-substituted imidazo[1,2-a]pyridines consistently point towards the induction of programmed cell death (apoptosis) as a primary anticancer mechanism. This is often achieved through the modulation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat cells with various concentrations of the test compound and control drugs.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of detergent reagent to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[7]
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation status of signaling pathways.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow and Logic Diagrams
General Experimental Workflow
Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.
Logical Relationship for Mechanism of Action
Caption: The logical cascade from compound action to cancer cell death.
Conclusion
The available preclinical data strongly suggests that 6-substituted imidazo[1,2-a]pyridines are a promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway provides a clear mechanistic rationale for their observed cytotoxicity. While direct head-to-head comparisons with a broader range of standard chemotherapeutics are warranted, the initial findings position these compounds as valuable candidates for further investigation in the pursuit of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Chloroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 6-Chloroimidazo[1,2-a]pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical compound.
The following information outlines the necessary personal protective equipment, step-by-step disposal procedures, and emergency protocols. Strict adherence to these guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment and Safety Precautions
Proper handling of this compound requires specific personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE and handling precautions.
| Category | Requirement | Handling Precaution |
| Eye Protection | Chemical safety goggles or a face shield | Always wear eye protection when handling the compound to prevent accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | A lab coat should be worn at all times to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoid inhaling dust or vapors. A NIOSH-approved respirator may be necessary for large quantities or in case of a spill. |
| General Hygiene | Wash hands thoroughly after handling | Do not eat, drink, or smoke in areas where the chemical is handled or stored. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof, and compatible waste container for "this compound and its residues."
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated waste container, avoiding dust generation.
-
For solutions, pour the waste carefully into the designated liquid waste container.
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate unprotected personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and any contaminated soil into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full, securely seal it.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's specific procedures.
-
Consult local regulations for any additional disposal requirements.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Chloroimidazo[1,2-a]pyridine
Essential Safety and Handling Guide for 6-Chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information herein is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management.
Hazard Summary and GHS Classification
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data is not available for this specific chemical, the known hazards associated with its structural class and available safety data sheets for similar compounds indicate that it should be handled with care.
The Globally Harmonized System (GHS) classification for a closely related compound, this compound-8-carbaldehyde, indicates the following potential hazards, which should be considered applicable to this compound in the absence of specific data:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
Due to its chlorinated pyridine structure, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.
Quantitative Data
Specific quantitative toxicological and physical properties for this compound are limited. The table below summarizes available data for the compound and its parent structure, pyridine, for reference.
| Property | This compound | Pyridine (for reference) |
| Molecular Formula | C₇H₅ClN₂ | C₅H₅N |
| Molecular Weight | 152.58 g/mol [2] | 79.10 g/mol |
| Appearance | Solid | Colorless to yellow liquid[3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H225: Highly flammable liquid and vapourH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH314: Causes severe skin burns and eye damageH318: Causes serious eye damageH351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn childH370: Causes damage to organsH335: May cause respiratory irritationH336: May cause drowsiness or dizziness[4] |
| Occupational Exposure Limits (OELs) | Not established | OSHA PEL: 5 ppm (15 mg/m³) TWANIOSH REL: 5 ppm (15 mg/m³) TWAACGIH TLV: 1 ppm TWA[3][5] |
| LD50 (Oral, Rat) | Data not available | 891 mg/kg |
| LD50 (Dermal, Rabbit) | Data not available | 1121 mg/kg |
| LC50 (Inhalation, Rat) | Data not available | 17.1 mg/L (4 hours) |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
Preparation and Engineering Controls
-
Ventilation: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Work Surface: Cover the work surface with disposable absorbent bench paper.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and waste disposal bags readily available.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or butyl rubber) is required. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.
-
Lab Coat: A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.
-
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Handling the Compound
-
Weighing: When weighing the solid compound, perform the task within the fume hood to prevent inhalation of airborne particulates. Use a dedicated spatula and weighing vessel.
-
Solutions: Handle all solutions containing this compound with the same level of precaution as the solid material.
-
Avoid Inhalation: Do not breathe dust or vapors.
Post-Handling and Cleanup
-
Decontamination: Clean all non-disposable equipment thoroughly with an appropriate solvent within the fume hood.
-
Work Surface Cleanup: Wipe down the work surface of the fume hood.
-
Waste Disposal: Dispose of all contaminated waste, including bench paper, gloves, and disposable labware, as described in the disposal plan below.
-
PPE Removal: Carefully remove PPE, avoiding cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
The proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure. This compound should be treated as hazardous waste.
Waste Identification and Segregation
-
Hazardous Waste: All this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, wipes, pipette tips, and chromatography materials), must be treated as hazardous waste.
-
Halogenated Waste: This compound is a halogenated organic waste due to the presence of chlorine. It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.
Waste Collection and Storage
-
Containers: Use a designated, compatible, and properly sealed hazardous waste container. The container should be clearly labeled "Halogenated Organic Waste" and list "this compound" as a component.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
Disposal of Empty Containers
-
Triple-Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as halogenated organic hazardous waste.
-
Final Disposal: After triple-rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Spill Response
-
Small Spills: For small spills within a fume hood, use an inert absorbent material to contain the spill. Place the contaminated absorbent into a sealed container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 2764328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 4. kishida.co.jp [kishida.co.jp]
- 5. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
